Product packaging for 2-(methylamino)-N-propylacetamide(Cat. No.:CAS No. 901273-19-6)

2-(methylamino)-N-propylacetamide

Cat. No.: B2394039
CAS No.: 901273-19-6
M. Wt: 130.191
InChI Key: MBENNMIHCNYUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(methylamino)-N-propylacetamide is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.191. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B2394039 2-(methylamino)-N-propylacetamide CAS No. 901273-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylamino)-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-3-4-8-6(9)5-7-2/h7H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBENNMIHCNYUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(methylamino)-N-propylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the potential synthetic pathways for the preparation of 2-(methylamino)-N-propylacetamide, a secondary amine-containing acetamide of interest in pharmaceutical and chemical research. Due to the limited availability of direct published synthetic procedures for this specific molecule, this document outlines the most plausible and chemically sound manufacturing routes based on established organic chemistry principles and analogous reactions found in the literature. The guide includes theoretical experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathways.

Chemical Properties and Data

PropertyValueReference
Molecular Formula C₆H₁₄N₂O[1]
Molecular Weight 130.19 g/mol [1][2]
CAS Number 901273-19-6[1]
IUPAC Name This compound
Synonyms N-propyl-2-(methylamino)acetamide, N-propyl-sarcosinamide[2]
Predicted Boiling Point 256.2 ± 23.0 °C
Predicted Density 0.914 ± 0.06 g/cm³

Proposed Synthesis Pathways

Three primary synthetic routes have been identified as the most viable for the synthesis of this compound. These are:

  • Nucleophilic Substitution of a Haloacetamide: A two-step process involving the initial preparation of a haloacetamide intermediate, followed by substitution with the appropriate amine.

  • Direct Amide Coupling: The formation of the amide bond between N-methylglycine (sarcosine) and propylamine using a suitable coupling agent.

  • Reductive Amination: A multi-step pathway involving the formation of an imine intermediate followed by reduction.

These pathways are visualized in the following diagrams and detailed in the subsequent sections.

Synthesis_Pathways cluster_1 Pathway 1: Nucleophilic Substitution cluster_2 Pathway 2: Direct Amide Coupling cluster_3 Pathway 3: Reductive Amination chloroacetyl_chloride Chloroacetyl Chloride chloro_N_propylacetamide 2-Chloro-N-propylacetamide chloroacetyl_chloride->chloro_N_propylacetamide Propylamine, Base propylamine_1 Propylamine target_1 2-(methylamino)-N- propylacetamide chloro_N_propylacetamide->target_1 Methylamine, Base methylamine Methylamine sarcosine N-Methylglycine (Sarcosine) target_2 2-(methylamino)-N- propylacetamide sarcosine->target_2 Coupling Agent propylamine_2 Propylamine propylamine_2->target_2 glyoxylic_acid Glyoxylic Acid sarcosine_3 N-Methylglycine glyoxylic_acid->sarcosine_3 Reductive Amination (H₂, Catalyst) methylamine_3 Methylamine methylamine_3->sarcosine_3 target_3 2-(methylamino)-N- propylacetamide sarcosine_3->target_3 Amide Coupling propylamine_3 Propylamine propylamine_3->target_3

Figure 1: Overview of Proposed Synthetic Pathways.

Pathway 1: Nucleophilic Substitution

This pathway is a robust and common method for the synthesis of α-amino amides. It proceeds in two main steps: the formation of an N-substituted 2-haloacetamide, followed by the displacement of the halide with an amine. For the synthesis of this compound, two variations of this pathway are feasible.

Variation A: Reaction of 2-Chloro-N-propylacetamide with Methylamine

Pathway_1A chloroacetyl_chloride Chloroacetyl Chloride intermediate 2-Chloro-N-propylacetamide chloroacetyl_chloride->intermediate Base (e.g., NaHCO₃) DCM, 0°C to RT propylamine Propylamine propylamine->intermediate product This compound intermediate->product Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile), Reflux methylamine Methylamine methylamine->product

Figure 2: Pathway 1A Workflow.

Experimental Protocol (Theoretical):

Step 1: Synthesis of 2-Chloro-N-propylacetamide

  • To a solution of propylamine (1.0 eq) and a non-nucleophilic base such as sodium bicarbonate (1.2 eq) in a suitable solvent like dichloromethane (DCM) at 0°C, add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-N-propylacetamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve 2-chloro-N-propylacetamide (1.0 eq) in a polar aprotic solvent such as acetonitrile.

  • Add an excess of methylamine (solution in a suitable solvent or gaseous) (2.0-3.0 eq) and a base like potassium carbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain this compound.

Variation B: Reaction of 2-Chloro-N-methylacetamide with Propylamine

This variation follows a similar protocol, with the roles of methylamine and propylamine reversed. The synthesis of the intermediate, 2-chloro-N-methylacetamide, can be achieved by reacting chloroacetyl chloride with methylamine.[3]

Reactants (Variation B)Reagents and Conditions (Step 1)IntermediateReagents and Conditions (Step 2)Final Product
Chloroacetyl chloride, MethylamineBase (e.g., aq. NaOH), DCM, low temperature (-20°C to 0°C)[3]2-Chloro-N-methylacetamide[3]Propylamine, Base (e.g., K₂CO₃), Acetonitrile, RefluxThis compound
Expected Yield: HighGood to High

Pathway 2: Direct Amide Coupling

This pathway offers a more convergent approach by directly forming the amide bond between N-methylglycine (sarcosine) and propylamine. This method typically requires a coupling agent to activate the carboxylic acid.

Pathway_2 sarcosine N-Methylglycine (Sarcosine) product This compound sarcosine->product Solvent (e.g., Toluene), Heat propylamine Propylamine propylamine->product coupling_agent Coupling Agent (e.g., B(OCH₂CF₃)₃) coupling_agent->product

Figure 3: Pathway 2 Workflow.

Experimental Protocol (Theoretical, adapted from[4]):

  • To a suspension of N-methylglycine (sarcosine) (1.0 eq) in a suitable solvent such as toluene, add the coupling agent, for instance, tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) (1.1 eq).

  • Add propylamine (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux for 12-24 hours, with continuous removal of water if necessary (e.g., using a Dean-Stark apparatus).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ReactantsCoupling Agent / ConditionsExpected YieldReference for Analogy
N-Methylglycine, PropylamineB(OCH₂CF₃)₃, Toluene, RefluxGood[4]
N-Methylglycine, PropylamineOther standard peptide coupling reagents (e.g., HATU, HOBt, EDC) with a non-nucleophilic base (e.g., DIPEA) in a solvent like DMF or DCM.Good to HighGeneral Peptide Synthesis

Pathway 3: Reductive Amination

This pathway involves the formation of N-methylglycine from glyoxylic acid and methylamine, followed by amidation with propylamine. This route is less direct but utilizes common and inexpensive starting materials.

Pathway_3 glyoxylic_acid Glyoxylic Acid intermediate N-Methylglycine (Sarcosine) glyoxylic_acid->intermediate H₂, Catalyst (e.g., Rh/C) Solvent (e.g., H₂O/MeOH) methylamine Methylamine methylamine->intermediate product This compound intermediate->product Amide Coupling propylamine Propylamine propylamine->product coupling_agent Coupling Agent coupling_agent->product

Figure 4: Pathway 3 Workflow.

Experimental Protocol (Theoretical):

Step 1: Synthesis of N-Methylglycine (Sarcosine) via Reductive Amination[5]

  • In a pressure vessel, dissolve glyoxylic acid (1.0 eq) in a mixture of water and a suitable organic solvent like methanol.

  • Add an excess of methylamine (as an aqueous solution or gas) (>=2.0 eq).

  • Add a hydrogenation catalyst, such as Rhodium on carbon (Rh/C).

  • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until hydrogen uptake ceases.

  • Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain crude N-methylglycine.

Step 2: Amide Coupling of N-Methylglycine with Propylamine

This step would follow the same protocol as outlined in Pathway 2.

Summary and Conclusion

References

Summary of Publicly Available Information on 2-(methylamino)-N-propylacetamide (CAS: 901273-19-6)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the publicly available information for 2-(methylamino)-N-propylacetamide (CAS: 901273-19-6). A comprehensive search of scientific literature and patent databases did not yield in-depth experimental studies, pharmacological data, or detailed biological pathway information for this specific compound. The information presented herein is primarily from chemical supplier databases and general chemical synthesis principles.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

PropertyValueSource
CAS Number 901273-19-6Chemical Supplier Catalogs
Molecular Formula C6H14N2OCymitQuimica[1]
Molecular Weight 130.19 g/mol ChemicalBook
IUPAC Name This compoundA2B Chem
Synonyms 2-methylamino-N-propyl-ethanamide, Acetamide, 2-(methylamino)-N-propyl-ChemicalBook
Purity Typically ≥95%A2B Chem, Chemicalbridge
Boiling Point (Predicted) 256.2 ± 23.0 °CChemicalBook
Density (Predicted) 0.914 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 15.88 ± 0.46ChemicalBook

Synthesis

While a specific, validated experimental protocol for the synthesis of this compound is not available in published literature, a general method for the synthesis of related 2-(alkylamino)acetamides can be proposed. This involves the reaction of a 2-haloacetamide with a primary or secondary amine.

General Experimental Protocol for Synthesis of 2-(alkylamino)acetamides

This protocol is based on general methods for N-alkylation of amines with haloacetamides and should be considered a theoretical approach for the synthesis of this compound.

Materials:

  • 2-Chloro-N-propylacetamide (starting material)

  • Methylamine (reagent)

  • A suitable solvent (e.g., acetonitrile, ethanol)

  • A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-N-propylacetamide in the chosen solvent.

  • Addition of Base: Add a slight molar excess of the non-nucleophilic base to the solution.

  • Addition of Amine: Slowly add a molar equivalent or slight excess of methylamine to the reaction mixture.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux. The progress of the reaction should be monitored by a suitable technique (e.g., TLC, GC-MS).

  • Work-up: Once the reaction is complete, the solid by-products (e.g., potassium chloride) are removed by filtration.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield this compound.

Proposed Synthesis Workflow

G reactant1 2-Chloro-N-propylacetamide reaction N-Alkylation Reaction reactant1->reaction reactant2 Methylamine reactant2->reaction reagents Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reagents->reaction product This compound reaction->product

Caption: Proposed synthesis of this compound.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Searches of scientific and patent databases did not yield any studies detailing the pharmacological properties of this compound. Therefore, no visualizations of experimental workflows or signaling pathways related to its biological function can be provided.

Safety and Handling

Based on GHS classifications provided by some suppliers, this compound is considered an irritant.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

Technical Guide: Determination of the Molecular Weight of 2-(methylamino)-N-propylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the determination of the molecular weight for the compound 2-(methylamino)-N-propylacetamide. Both theoretical calculation based on chemical formula and a conceptual framework for experimental verification are presented. This guide is intended for professionals in research and development who require precise molecular data for analytical, synthetic, or pharmacological purposes.

Chemical Structure and Formula

To accurately calculate the molecular weight, the precise molecular formula must first be derived from the chemical structure.

  • Systematic Name: this compound

  • Structural Breakdown:

    • The base of the molecule is an acetamide group, which is a two-carbon amide.

    • An N-propyl group (-CH₂CH₂CH₃) is substituted on the nitrogen atom of the amide.

    • A methylamino group (-NHCH₃) is substituted on the second carbon (C2, the alpha-carbon) of the acetamide backbone.

  • Resulting Structure: CH₃NH-CH₂-C(=O)NH-CH₂CH₂CH₃

  • Molecular Formula: C₆H₁₄N₂O.[1]

Theoretical Molecular Weight Calculation

The theoretical molecular weight (average molar mass) is calculated using the standard atomic weights of the constituent elements as published by the International Union of Pure and Applied Chemistry (IUPAC).[2][3] For elements with natural isotopic variation, a range is often provided; for these calculations, the conventional single values are used.[4]

Standard Atomic Weights

The standard atomic weights for the elements in the compound are as follows:

ElementSymbolStandard Atomic Weight ( g/mol )
CarbonC[12.0096, 12.0116] (Conventional: 12.011)[2][5]
HydrogenH[1.00784, 1.00811] (Conventional: 1.008)[2][6]
NitrogenN[14.00643, 14.00728] (Conventional: 14.007)[2][7]
OxygenO[15.99903, 15.99977] (Conventional: 15.999)[2][8]
Calculation of Average Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule.

ElementSymbolCount in FormulaAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC612.01172.066
HydrogenH141.00814.112
NitrogenN214.00728.014
OxygenO115.99915.999
Total 130.191

The calculated average molecular weight of this compound is 130.19 g/mol . This value is consistent with data found in chemical supplier databases.[1]

G formula Determine Molecular Formula (C₆H₁₄N₂O) weights Obtain Standard Atomic Weights (C, H, N, O) formula->weights multiply Multiply by Atom Count (C6, H14, N2, O1) weights->multiply sum Sum Contributions multiply->sum result Molecular Weight (130.19 g/mol) sum->result

Diagram 1: Workflow for Theoretical Molecular Weight Calculation.

Experimental Protocol: Mass Spectrometry

For researchers requiring experimental confirmation of molecular mass, high-resolution mass spectrometry (HRMS) is the preferred method. This technique provides a highly accurate mass-to-charge ratio (m/z) of the ionized molecule, allowing for the determination of the monoisotopic mass.

Distinction: Average Mass vs. Monoisotopic Mass
  • Average Molecular Weight (Molar Mass): Calculated using the weighted average of the natural abundances of all stable isotopes of each element. This is the value (130.191 g/mol ) used for macroscopic (bulk) chemical calculations.

  • Monoisotopic Mass: Calculated using the mass of the most abundant, lightest stable isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). Mass spectrometers can resolve these individual isotopic peaks, making this the relevant value in MS experiments. For C₆H₁₄N₂O, the monoisotopic mass is 130.1106 Da .

General Experimental Workflow

A typical HRMS experiment follows these steps:

  • Sample Preparation: The compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) often with an acid modifier (e.g., formic acid) to promote ionization.

  • Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule. In ESI, the sample is nebulized and subjected to a high voltage, creating charged droplets that evaporate to produce protonated molecular ions, [M+H]⁺.

  • Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) analyzer. The analyzer separates ions based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their m/z values and relative intensities are recorded, generating a mass spectrum. For this compound, the primary ion of interest would be the [M+H]⁺ adduct at an expected m/z of approximately 131.1184.

G sample Sample in Solution (C₆H₁₄N₂O) ionization Ionization (ESI) [M] -> [M+H]⁺ sample->ionization analysis Mass Analysis (Orbitrap or TOF) ionization->analysis detection Detection (m/z = 131.1184) analysis->detection

Diagram 2: General Workflow for Experimental Mass Determination via MS.

Conclusion

The molecular weight of this compound is a fundamental parameter for its scientific application. The theoretically calculated average molecular weight is 130.19 g/mol , suitable for stoichiometric calculations. For empirical structural confirmation and high-precision applications, the monoisotopic mass of 130.1106 Da is the relevant value, which can be verified experimentally using high-resolution mass spectrometry.

References

In-depth Technical Guide: 2-(methylamino)-N-propylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This document provides a comprehensive overview of the available scientific literature regarding the mechanism of action of the chemical compound 2-(methylamino)-N-propylacetamide. Despite a thorough search of chemical databases and scientific repositories, there is a notable absence of published research detailing the biological activity and pharmacological profile of this specific molecule. This guide will outline the known chemical properties of this compound and highlight the current knowledge gap regarding its mechanism of action.

Chemical Identity and Properties

This compound is a small molecule with the chemical formula C₆H₁₄N₂O.[1][2] It is also known by its IUPAC name, this compound, and is cataloged under CAS number 901273-19-6 for the free base and 1049764-41-1 for its hydrochloride salt.[1][3] The compound has a molecular weight of approximately 130.19 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₆H₁₄N₂O[1][2]
Molecular Weight130.19 g/mol [1][2]
CAS Number (Free Base)901273-19-6[1]
CAS Number (HCl Salt)1049764-41-1[3]
IUPAC NameThis compound[2][3]

Mechanism of Action: Current State of Research

A comprehensive search of scientific literature and patent databases reveals a significant lack of information on the mechanism of action of this compound. No published studies were identified that describe its biological targets, signaling pathways, or pharmacological effects. The PubChem database entry for this compound also indicates that there is no available literature data.[4]

Due to the absence of experimental data, it is not possible to provide an in-depth technical guide on its core mechanism of action, including quantitative data, experimental protocols, or signaling pathway diagrams as requested. The compound is listed by several chemical suppliers, indicating its availability for research purposes.[1][3][5]

Future Research Directions

The lack of data on the biological activity of this compound presents an open field for investigation. Future research efforts could focus on the following areas:

  • High-Throughput Screening: Screening the compound against a broad range of biological targets (e.g., receptors, enzymes, ion channels) to identify potential interactions.

  • Phenotypic Screening: Assessing the effects of the compound in various cell-based assays to identify any interesting cellular phenotypes, which could then be used to deconvolve the mechanism of action.

  • Structural Analogy: Investigating the biological activities of structurally similar compounds to predict potential targets for this compound.

Conclusion

While the chemical identity of this compound is well-defined, its biological mechanism of action remains uncharacterized in the public domain. This presents a clear knowledge gap and an opportunity for novel research in the fields of pharmacology and drug discovery. Without any foundational studies on its biological effects, a detailed technical guide on its mechanism of action cannot be constructed at this time. Further experimental investigation is required to elucidate the pharmacological properties of this compound.

References

The Biological Activity of 2-(methylamino)-N-propylacetamide: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Despite the growing landscape of novel chemical entities in drug discovery, the biological activities of 2-(methylamino)-N-propylacetamide remain largely unexplored within the public domain of scientific literature. A comprehensive review of available research indicates a significant gap in the understanding of this compound's pharmacological profile, precluding a detailed analysis of its potential therapeutic applications.

Currently, information on this compound is predominantly confined to chemical supplier databases, which provide fundamental physicochemical properties but offer no insight into its interactions with biological systems. Extensive searches for in vitro and in vivo studies, pharmacological assays, or mechanism of action investigations have yielded no specific data for this molecule.

While research into broader, structurally related classes of compounds, such as substituted aminoacetamides, has suggested potential for biological effects ranging from antimicrobial to ion channel modulation, any extrapolation of these activities to this compound would be purely speculative without direct experimental evidence. The subtle nuances of chemical structure are known to dramatically influence biological function, making direct study of the compound essential.

The absence of published research prevents the compilation of quantitative biological data, the detailing of experimental protocols, and the elucidation of any associated signaling pathways. Consequently, the creation of an in-depth technical guide on the biological activity of this compound is not feasible at this time.

This knowledge gap presents a clear opportunity for the research community. The unique structural features of this compound may hold untapped potential for novel therapeutic interventions. Future research initiatives should focus on:

  • High-throughput screening: To identify potential biological targets and initial activity profiles.

  • In vitro assays: To characterize the compound's effects on various cell lines and enzymatic activities.

  • In vivo studies: To assess its pharmacokinetic properties, efficacy, and safety in preclinical models.

The scientific community is encouraged to undertake foundational research on this compound to unlock its potential and contribute to the advancement of therapeutic innovation. Until such studies are conducted and published, its biological activity remains an open question.

An In-depth Technical Guide to 2-(methylamino)-N-propylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(methylamino)-N-propylacetamide hydrochloride (CAS No: 1049764-41-1). Due to the limited availability of experimental data for this specific compound, this document combines information from chemical suppliers, predicted data from computational models, and established experimental protocols for structurally similar molecules. The guide includes a summary of known and predicted physicochemical properties, a detailed, plausible synthesis protocol, and a discussion of relevant analytical techniques for characterization. Furthermore, it touches upon the broader pharmacological context of N-substituted acetamides, while highlighting the absence of specific biological and toxicological data for the title compound. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in this and related molecules.

Chemical and Physical Properties

General Information
IdentifierValueSource
Chemical Name This compound hydrochlorideAdvanced ChemBlocks[2]
CAS Number 1049764-41-1CymitQuimica[1]
Molecular Formula C₆H₁₅ClN₂OAdvanced ChemBlocks[2]
Molecular Weight 166.65 g/mol CymitQuimica[1]
Purity Typically ≥95%Advanced ChemBlocks[2]
SMILES CCCNC(=O)CNC.ClAdvanced ChemBlocks[2]
Predicted Physicochemical Properties of the Free Base

The following table summarizes the predicted physicochemical properties for the free base form, this compound (CAS No: 901273-19-6). These values are computationally derived and should be considered as estimates pending experimental verification.

PropertyPredicted ValueSource
Molecular Formula C₆H₁₄N₂OCymitQuimica[3]
Molecular Weight 130.19 g/mol PubChem[4]
XlogP 0.0PubChemLite[5]
Boiling Point Not Available-
Melting Point Not Available-
pKa (most basic) Not Available-
Solubility Not Available-

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound hydrochloride is not published in readily accessible scientific literature, a plausible and efficient synthesis can be designed based on established methods for the preparation of analogous 2-(alkylamino)acetamides. The most common approach involves the nucleophilic substitution of a haloacetamide with the corresponding amine.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available reagents: 2-chloro-N-propylacetamide and methylamine. The resulting free base is then treated with hydrochloric acid to yield the desired hydrochloride salt.

G Proposed Synthesis of this compound hydrochloride cluster_0 Step 1: Amination cluster_1 Step 2: Salt Formation 2_chloro_N_propylacetamide 2-chloro-N-propylacetamide reaction_1 Nucleophilic Substitution 2_chloro_N_propylacetamide->reaction_1 Reactant 1 methylamine Methylamine (in solvent) methylamine->reaction_1 Reactant 2 free_base This compound (Free Base) reaction_2 Protonation free_base->reaction_2 Reactant reaction_1->free_base HCl Hydrochloric Acid (in ether) HCl->reaction_2 hydrochloride_salt This compound hydrochloride reaction_2->hydrochloride_salt

Caption: Proposed two-step synthesis of this compound hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of this compound (Free Base)

  • Reaction Setup: To a solution of 2-chloro-N-propylacetamide (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of methylamine (2.0-3.0 eq, typically as a solution in THF or ethanol).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours or gently heated to reflux to expedite the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any excess methylamine and inorganic salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Step 2: Formation of this compound hydrochloride

  • Salt Formation: The purified this compound free base is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: A solution of hydrochloric acid in diethyl ether (typically 1 M or 2 M) is added dropwise to the stirred solution of the free base at 0 °C.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product, this compound hydrochloride, as a solid.

Analytical Characterization

The structural confirmation and purity assessment of this compound hydrochloride would typically involve a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be used to confirm the presence and connectivity of all protons in the molecule, including the propyl and methyl groups, as well as the methylene protons adjacent to the amide and amine functionalities.

    • ¹³C NMR spectroscopy would provide information on the number and types of carbon atoms present in the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the secondary amine and the amide, the C=O stretching of the amide, and the C-N stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion of the free base, confirming its elemental composition.

Chromatographic Methods
  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis and assessing the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can be used for the quantitative analysis of the purity of the final compound.

Pharmacological and Toxicological Profile

Potential Pharmacological Activity

There is currently no specific pharmacological data available for this compound hydrochloride in the public domain. However, the broader class of N-substituted acetamides has been investigated for a range of biological activities. For instance, certain N-substituted acetamide derivatives have been explored as potential enzyme inhibitors and receptor antagonists. It is plausible that this compound hydrochloride could be investigated for similar activities, but this would require dedicated biological screening and pharmacological studies.

Toxicological Information

No specific toxicological studies for this compound hydrochloride have been reported. As with any chemical compound intended for research or development, it should be handled with appropriate care in a laboratory setting, using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. A comprehensive toxicological evaluation, including in vitro and in vivo studies, would be necessary to determine its safety profile.

Conclusion

This compound hydrochloride is a chemical entity with potential applications in synthetic and medicinal chemistry. While detailed experimental data on its properties and biological activities are scarce, this guide provides a foundational overview based on available information and established chemical principles. The proposed synthesis protocol offers a practical route for its preparation, and the outlined analytical methods are standard for its characterization. Further research is warranted to fully elucidate the physicochemical properties, pharmacological profile, and toxicological characteristics of this compound.

Disclaimer

This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all applicable safety guidelines. The predicted data presented herein are for estimation purposes only and should be confirmed by experimental measurement.

References

An In-depth Technical Guide on the Structural Analogs of 2-(methylamino)-N-propylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the structural analogs of 2-(methylamino)-N-propylacetamide, a simple N-substituted aminoacetamide. While public domain data on the specific biological activity of this compound is scarce, this document provides a comprehensive overview of the known biological activities of its broader structural analogs. By examining the structure-activity relationships of more complex derivatives, this guide aims to provide a foundational understanding for researchers and professionals in drug discovery and development who are interested in this chemical scaffold. The information presented herein is compiled from various scientific publications and databases, with a focus on quantitative data, experimental methodologies, and the logical relationships between different structural classes.

Introduction to this compound and its Analogs

This compound is a small molecule with the chemical formula C6H14N2O and a molecular weight of approximately 130.19 g/mol . Its structure features a central acetamide backbone with a methylamino group at the alpha-position and a propyl group attached to the amide nitrogen. While this specific compound is commercially available for research purposes, there is a notable absence of published data regarding its pharmacological or biological activities.

However, the broader class of N-substituted 2-aminoacetamides has been the subject of considerable research, yielding compounds with a wide array of biological effects. These analogs often feature more complex substituents in place of the simple methyl and propyl groups of the parent compound. This guide will explore these analogs, categorized by their primary biological activities, to provide insights into the potential of this chemical scaffold.

Anticonvulsant Activity of Structural Analogs

A significant body of research has focused on the anticonvulsant properties of N-substituted 2-aminoacetamide derivatives. These studies have revealed that modifications to both the N-acyl and the 2-amino substituents can lead to potent anticonvulsant agents.

N-Benzyl 2-Acetamidoacetamide Derivatives

A class of N-benzyl 2-acetamidoacetamides has shown significant protection against maximal electroshock (MES)-induced seizures in animal models. The 2-acetamido group appears to be important, though not essential, for this activity. For instance, replacement of the 2-acetamido group with a hydroxyl or methoxy group can retain anticonvulsant effects. A comparison of N-benzyl 2,3-dimethoxypropionamide with N-benzyl 2-acetamido-3-methoxypropionamide revealed that the latter had a significantly lower ED50 value in the MES test, suggesting the acetamido moiety contributes to potency.

N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives

Another class of analogs, the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides, has also been investigated for anticonvulsant activity. In this series, the nature of the substituent on the anilide moiety plays a crucial role in determining the anticonvulsant profile. These compounds have primarily shown efficacy in the MES seizure model.

Quantitative Data on Anticonvulsant Analogs

The following table summarizes the anticonvulsant activity of selected structural analogs.

Compound ClassSpecific AnalogAnimal ModelTestED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Reference
N-Benzyl 2-AcetamidoacetamidesN-benzyl 2-acetamido-3-methoxypropionamideMouseMES8.3Not Reported
N-Arylazole AcetamidesCompound 6 (α-naphthyl and 1,2,4-triazole)MouseMES64.9221.0

Antimicrobial and Antifungal Activity of Structural Analogs

Derivatives of the 2-aminoacetamide scaffold have also been explored for their potential as antimicrobial and antifungal agents. These analogs typically incorporate heterocyclic moieties, which are known to be "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.

N-Arylazole Acetamide Derivatives

Certain N-arylazole acetamide derivatives have demonstrated notable antibacterial and antifungal properties. For example, compounds synthesized by reacting alpha-bromo-N-arylacetamides with imidazole, pyrazole, and 1,2,4-triazole have been screened for their activity against various bacterial and fungal strains. Some of these compounds exhibited significant activity against Candida species, with MIC values below 32 µg/mL.

Quantitative Data on Antimicrobial Analogs

The table below presents the minimum inhibitory concentrations (MIC) for representative antimicrobial analogs.

Compound ClassSpecific AnalogMicroorganismMIC (µg/mL)Reference
N-Arylazole AcetamidesCompound 8Candida species< 32
N-Arylazole AcetamidesCompound 10Candida species< 32

Anticancer Activity of Structural Analogs

The versatility of the 2-aminoacetamide scaffold has also been leveraged in the development of potential anticancer agents. These analogs often feature complex aromatic and heterocyclic systems designed to interact with specific biological targets involved in cancer progression.

N,N-disubstituted Pyrazolopyrimidine Derivatives

One area of investigation has been the development of N,N-disubstituted acetamide derivatives of pyrazolopyrimidines as ligands for the translocator protein (TSPO), which is overexpressed in many cancers. Structure-activity relationship studies have shown that N,N-disubstitution on the terminal acetamide allows for the introduction of diverse chemical groups without sacrificing affinity for TSPO. For example, while homologation to two benzyl groups decreased affinity, ethyl substitutions were generally well-tolerated in combination with other N-substituents.

Quantitative Data on Anticancer Analogs

The following table provides data on the binding affinity of selected pyrazolopyrimidine analogs to TSPO.

Compound ClassSpecific AnalogTargetKi (nM)Reference
N-Acetamide Substituted PyrazolopyrimidinesDi-benzyl substitutedTSPO397.29

Experimental Protocols

This section provides an overview of the general experimental methodologies employed in the synthesis and biological evaluation of the structural analogs discussed in this guide.

General Synthesis of N-Substituted 2-Aminoacetamide Derivatives

A common synthetic route to N-substituted 2-aminoacetamide derivatives involves the reaction of a primary or secondary amine with a haloacetyl chloride to form an α-haloacetamide intermediate. This intermediate can then be reacted with another amine to introduce the 2-amino substituent.

Step 1: Synthesis of 2-Chloro-N-propylacetamide

To a solution of n-propylamine in a suitable solvent (e.g., dichloromethane), an equimolar amount of chloroacetyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for several hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to yield the 2-chloro-N-propylacetamide intermediate.

Step 2: Synthesis of this compound

The 2-chloro-N-propylacetamide intermediate is dissolved in a suitable solvent (e.g., ethanol), and an excess of methylamine is added. The mixture is heated under reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to obtain the final product.

In Vivo Anticonvulsant Screening

The anticonvulsant activity of the synthesized compounds is typically evaluated in rodent models using standardized tests such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. Animals (e.g., mice) are administered the test compound intraperitoneally. After a specified period, a supramaximal electrical stimulus is delivered via corneal electrodes. The animals are observed for the presence or absence of the tonic hindlimb extension, and the dose that protects 50% of the animals (ED50) is determined.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures. Animals are pre-treated with the test compound, followed by a subcutaneous injection of pentylenetetrazole (a convulsant agent). The animals are observed for the onset of clonic seizures, and the ED50 is calculated based on the ability of the compound to prevent or delay the seizures.

In Vitro Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

The compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing microbial growth medium. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Diagrams of Methodologies and Relationships

G cluster_synthesis General Synthetic Pathway Amine1 Primary/Secondary Amine (R1-NH-R2) Intermediate α-Haloacetamide Intermediate Amine1->Intermediate Haloacetyl Haloacetyl Chloride (X-CH2-CO-Cl) Haloacetyl->Intermediate Product N-Substituted 2-Aminoacetamide Intermediate->Product Amine2 Second Amine (R3-NH-R4) Amine2->Product

Caption: A generalized synthetic pathway for N-substituted 2-aminoacetamides.

G Core This compound Analogs Structural Analogs Core->Analogs Anticonvulsant Anticonvulsant Activity Analogs->Anticonvulsant Antimicrobial Antimicrobial Activity Analogs->Antimicrobial Anticancer Anticancer Activity Analogs->Anticancer

Caption: Logical relationship between the core compound and its analogs' activities.

G Start Test Compound Administration MES Maximal Electroshock (MES) Test Start->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Start->scPTZ Data Data Collection (ED50, TD50) MES->Data scPTZ->Data Analysis Structure-Activity Relationship Analysis Data->Analysis

Caption: Experimental workflow for in vivo anticonvulsant screening.

Conclusion

While this compound itself remains an understudied molecule, this technical guide has demonstrated that its broader structural analogs represent a rich and diverse chemical space with significant therapeutic potential. The N-substituted 2-aminoacetamide scaffold has proven to be a versatile template for the development of compounds with a range of biological activities, including anticonvulsant, antimicrobial, and anticancer effects.

The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modifications in tuning the pharmacological profile of these compounds. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate novel analogs.

Future research in this area could focus on several key aspects. Firstly, the biological activity of simpler analogs, such as the title compound, warrants investigation to establish a baseline for structure-activity relationship studies. Secondly, the exploration of novel and diverse substituents on the N-acyl and 2-amino positions could lead to the discovery of compounds with improved potency and selectivity. Finally, a deeper understanding of the molecular mechanisms of action of these analogs will be crucial for their further development as therapeutic agents. This guide serves as a valuable resource for scientists and professionals dedicated to advancing the field of drug discovery and development.

An In-depth Technical Guide to 2-(methylamino)-N-propylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the current scientific knowledge on the chemical compound 2-(methylamino)-N-propylacetamide. It is intended to serve as a technical guide for researchers, scientists, and professionals in drug development. This guide summarizes the available physicochemical properties and notes the significant absence of in-depth peer-reviewed literature on its synthesis, biological activity, and mechanism of action. To illustrate the potential research and development pathway for a compound of this nature, hypothetical experimental workflows and signaling pathways are presented.

Introduction

This compound is a chemical compound with a defined structure and molecular weight. While it is available commercially for laboratory use, a thorough review of scientific literature reveals a notable lack of published research detailing its synthesis, biological functions, or potential therapeutic applications. This guide consolidates the existing data and provides a speculative framework for future investigation, based on methodologies commonly applied to analogous N-substituted acetamides.

Physicochemical Properties

The fundamental properties of this compound and its hydrochloride salt have been compiled from chemical databases and supplier information. These are presented in the tables below for clear comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 901273-19-6CymitQuimica[1]
Molecular Formula C6H14N2OCymitQuimica[1]
Molecular Weight 130.19 g/mol PubChem[2]
Purity 97%CymitQuimica[1]
InChI Key MBENNMIHCNYUJD-UHFFFAOYSA-NPubChem[2]
SMILES CCCNC(=O)CNCPubChem[2]

Table 2: Physicochemical Properties of this compound hydrochloride

PropertyValueSource
CAS Number 1049764-41-1Advanced ChemBlocks[3]
Molecular Formula C6H15ClN2OAdvanced ChemBlocks[3]
Molecular Weight 166.65 g/mol CymitQuimica[4]
Purity 95%Advanced ChemBlocks[3]
IUPAC Name This compound hydrochlorideAdvanced ChemBlocks[3]
SMILES CCCNC(=O)CNC.ClAdvanced ChemBlocks[3]

Synthesis and Experimental Protocols

A comprehensive search of scientific databases, including patent literature, did not yield specific, detailed experimental protocols for the synthesis of this compound. However, general methods for the synthesis of N-substituted glycinamides are documented. These typically involve the amidation of an N-protected glycine derivative followed by deprotection, or the direct reaction of a primary amine with an activated glycine derivative.

Hypothetical Synthesis Workflow

Below is a hypothetical workflow for the synthesis of this compound, based on common organic chemistry principles for amide bond formation. This has not been experimentally validated for this specific compound.

G cluster_start Starting Materials cluster_reaction1 Amide Coupling cluster_intermediate Intermediate Product cluster_reaction2 Deprotection cluster_final Final Product N-Boc-sarcosine N-Boc-sarcosine Amidation Amidation Reaction N-Boc-sarcosine->Amidation n-propylamine n-propylamine n-propylamine->Amidation Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt) Coupling_Reagent->Amidation Boc_protected_product N-Boc-2-(methylamino)- N-propylacetamide Amidation->Boc_protected_product Deprotection_step Boc Deprotection Boc_protected_product->Deprotection_step Acid Acid (e.g., TFA) Acid->Deprotection_step Final_Product 2-(methylamino)- N-propylacetamide Deprotection_step->Final_Product

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

There is no published data on the biological activity or the signaling pathways affected by this compound. Research on structurally related compounds, such as other N-substituted acetamides, suggests a wide range of potential biological activities, including antimicrobial and anticancer effects.

Hypothetical In Vitro Experimental Workflow

To investigate the potential biological activity of a novel compound like this compound, a tiered screening approach is typically employed. A hypothetical workflow for such an investigation is outlined below.

G Start Compound This compound Cytotoxicity Initial Cytotoxicity Screen (e.g., MTT assay in various cell lines) Start->Cytotoxicity Decision1 Is it cytotoxic? Cytotoxicity->Decision1 Anticancer Anticancer Pathway Investigation (Apoptosis, Cell Cycle Arrest Assays) Decision1->Anticancer Yes Antimicrobial Antimicrobial Screening (MIC assays against bacteria/fungi) Decision1->Antimicrobial No Mechanism Mechanism of Action Studies (e.g., Target Identification) Anticancer->Mechanism Antimicrobial->Mechanism End Lead Compound Potential Mechanism->End

Caption: Hypothetical in vitro screening workflow for a novel compound.

Hypothetical Signaling Pathway

Given the structural similarity to some pharmacologically active molecules, one could speculate that if this compound were to have anticancer properties, it might interact with common signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. The following diagram illustrates a simplified, hypothetical interaction.

G Compound This compound (Hypothetical Inhibitor) PI3K PI3K Compound->PI3K Receptor Receptor Tyrosine Kinase Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound is a readily available chemical compound for which there is a significant gap in the scientific literature. The data presented in this guide is limited to its basic physicochemical properties. The provided hypothetical synthesis and experimental workflows, along with the speculative signaling pathway, are intended to serve as a roadmap for future research. Further investigation is required to determine the synthetic methods, biological activities, and potential therapeutic applications of this compound. Researchers are encouraged to undertake foundational studies, including synthesis optimization, in vitro screening, and mechanism of action studies, to elucidate the pharmacological profile of this compound.

References

A Comprehensive Technical Guide on the Safety and Handling of 2-(methylamino)-N-propylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct safety and toxicological data is available for 2-(methylamino)-N-propylacetamide. The following guide is based on available information for the compound and safety data for structurally related compounds. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care, adhering to strict laboratory safety protocols.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound and its hydrochloride salt. This information is crucial for proper handling, storage, and experimental design.

PropertyThis compoundThis compound hydrochloride
CAS Number 901273-19-6[1]1049764-41-1[2]
Molecular Formula C₆H₁₄N₂O[1][3]C₆H₁₅ClN₂O[2]
Molecular Weight 130.1882 g/mol [1]166.65 g/mol [2]
Purity 97%[1]Min. 95%[2]
Appearance Not specifiedNot specified
Solubility Not specifiedNot specified
Boiling Point Not specifiedNot specified
Melting Point Not specifiedNot specified
Density Not specifiedNot specified

Hazard Identification and Precautionary Measures

Due to the absence of specific toxicological data for this compound, a conservative approach to hazard identification is necessary. Based on the safety data sheets (SDS) of structurally similar compounds such as N,N-Dimethylacetamide, 2,2-Di-n-propylacetamide, and various N-substituted acetamides, the following potential hazards should be considered[4][5][6][7][8]:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin[6][7][8].

  • Skin Corrosion/Irritation: May cause skin irritation[8][9].

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation[8][9].

  • Respiratory Irritation: May cause respiratory irritation[8][9].

  • Reproductive Toxicity: Some related acetamides are suspected of damaging fertility or the unborn child[5].

Precautionary Statements:

A comprehensive set of precautionary measures should be implemented, derived from the analysis of related compounds[4][5][6][7][8]:

CategoryPrecautionary Statement
Prevention P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6] P264: Wash skin thoroughly after handling.[6] P270: Do not eat, drink or smoke when using this product.[7] P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
Response P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7] P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P308+P313: IF exposed or concerned: Get medical advice/attention.[5]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9] P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[5]

Experimental Protocols: Safe Handling Workflow

A rigorous and detailed workflow is essential when handling compounds with unknown toxicological profiles. The following protocol is a general guideline and should be adapted to specific experimental needs and institutional safety policies.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal prep_sds Review available SDS for related compounds prep_ppe Don appropriate PPE: - Safety goggles - Chemical resistant gloves - Lab coat prep_sds->prep_ppe prep_hood Ensure certified chemical fume hood is operational prep_ppe->prep_hood handle_weigh Weigh compound in a ventilated enclosure or fume hood prep_hood->handle_weigh handle_dissolve Prepare solutions within the fume hood handle_weigh->handle_dissolve handle_experiment Conduct all experimental procedures in the fume hood handle_dissolve->handle_experiment clean_decontaminate Decontaminate all surfaces and equipment handle_experiment->clean_decontaminate clean_waste Dispose of waste in a designated, labeled hazardous waste container clean_decontaminate->clean_waste clean_ppe Remove and dispose of PPE according to institutional guidelines clean_waste->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash

Caption: General workflow for handling this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following measures are based on general procedures for handling hazardous chemicals[4][5][7][8]:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]

  • In Case of Skin Contact: Immediately wash the skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][7]

Fire-Fighting Measures and Accidental Release

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

  • Accidental Release Measures:

    • Wear appropriate personal protective equipment.

    • Avoid dust formation.

    • Ensure adequate ventilation.

    • Sweep up and shovel into a suitable container for disposal.

    • Do not let the product enter drains.

Signaling Pathways

There is currently no available information in the public domain regarding the specific signaling pathways affected by this compound. Toxicological and pharmacological studies are required to elucidate its mechanism of action and potential cellular targets.

Conclusion

The safe handling of this compound requires a cautious and informed approach due to the lack of specific safety data. Researchers and laboratory personnel must adhere to the principles of good laboratory practice, utilize appropriate personal protective equipment, and handle the compound in a controlled environment such as a chemical fume hood. The information provided in this guide, based on structurally related compounds, should be used as a starting point for a comprehensive risk assessment before any experimental work is undertaken.

References

Methodological & Application

Application Notes: In Vitro Profiling of 2-(methylamino)-N-propylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(methylamino)-N-propylacetamide, hereafter referred to as Compound X, is a novel small molecule with potential therapeutic applications. These application notes provide detailed protocols for the in vitro characterization of Compound X, focusing on its inhibitory activity against a target of interest and its effects on cellular viability. The following protocols are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Principle of the Assays

The primary biochemical assay is a luminescence-based kinase assay designed to quantify the inhibitory potential of Compound X against a specific protein kinase (Kinase Z). The assay measures the amount of ATP remaining in the reaction solution after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase. The half-maximal inhibitory concentration (IC50) is determined from a dose-response curve.

The secondary assay is a cell-based viability assay that assesses the cytotoxic or cytostatic effects of Compound X on a relevant cancer cell line (e.g., HeLa). This assay utilizes a tetrazolium salt that is reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocols

1. Kinase Inhibition Assay

Objective: To determine the IC50 value of Compound X against Kinase Z.

Materials:

  • Compound X

  • Kinase Z (recombinant)

  • Substrate peptide for Kinase Z

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent

  • White, opaque 384-well assay plates

  • Acoustic liquid handler (optional)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of each compound concentration from the serial dilution plate to the 384-well assay plate in quadruplicate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

  • Enzyme and Substrate Preparation: Prepare a master mix containing Kinase Z and its substrate peptide in the kinase assay buffer.

  • Reaction Initiation: Dispense the enzyme/substrate master mix into each well of the assay plate to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Signal Detection: Add the luminescence-based ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Incubate the plate for 10 minutes at room temperature to stabilize the signal, then read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

2. Cell Viability Assay

Objective: To evaluate the effect of Compound X on the viability of HeLa cells.

Materials:

  • HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X

  • Tetrazolium-based cell viability reagent (e.g., MTT, WST-1)

  • Clear, flat-bottom 96-well cell culture plates

  • Multichannel pipette or automated liquid handler

  • Spectrophotometer or plate reader capable of measuring absorbance at the appropriate wavelength.

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of Compound X in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the cells with the compound for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment: Add 10 µL of the tetrazolium-based reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

Data Presentation

Table 1: Kinase Inhibition Data for Compound X

CompoundTargetIC50 (nM)
Compound XKinase Z150
Staurosporine (Control)Kinase Z15

Table 2: Cell Viability Data for Compound X in HeLa Cells

CompoundCell LineEC50 (µM)
Compound XHeLa12.5
Doxorubicin (Control)HeLa0.8

Visualizations

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseZ Kinase Z Receptor->KinaseZ Activates DownstreamEffector Downstream Effector KinaseZ->DownstreamEffector Phosphorylates Proliferation Cell Proliferation DownstreamEffector->Proliferation CompoundX Compound X (this compound) CompoundX->KinaseZ Inhibits

Caption: Hypothetical signaling pathway showing the inhibitory action of Compound X on Kinase Z.

G cluster_workflow Kinase Inhibition Assay Workflow A 1. Prepare Compound X Serial Dilution B 2. Dispense Compound to 384-well Plate A->B C 3. Add Kinase Z and Substrate Master Mix B->C D 4. Incubate for 60 min at Room Temperature C->D E 5. Add ATP Detection Reagent D->E F 6. Read Luminescence E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: Experimental workflow for the in vitro kinase inhibition assay.

G cluster_workflow Cell Viability Assay Workflow A 1. Seed HeLa Cells in 96-well Plate B 2. Incubate Overnight A->B C 3. Treat with Compound X Serial Dilutions B->C D 4. Incubate for 72 hours C->D E 5. Add Tetrazolium Reagent D->E F 6. Incubate for 2-4 hours E->F G 7. Measure Absorbance F->G H 8. Data Analysis (EC50 Determination) G->H

Application Notes and Protocols for 2-(methylamino)-N-propylacetamide Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis, quality control, and stability testing of 2-(methylamino)-N-propylacetamide, a key chemical intermediate in pharmaceutical research and development.

Introduction

This compound and its hydrochloride salt (CAS No: 1049764-41-1) are important building blocks in organic synthesis.[1] Accurate and reliable analytical standards are crucial for the quantification and qualification of this compound in various stages of drug development. These notes offer comprehensive methodologies for in-house preparation and validation of this analytical standard. The free base has a molecular weight of approximately 130.19 g/mol , while the hydrochloride salt is approximately 166.65 g/mol .[2][3][4][5] Commercial sources typically offer this compound with a purity of 95-97%.[1][2][3]

Synthesis Protocol

A plausible synthetic route for this compound hydrochloride can be adapted from general methods for N-alkyl amino acetamides.[6] The process involves a three-step procedure starting from a protected amino acid.

Step 1: N-Boc Protection of Sarcosine (N-methylglycine)

  • Dissolve sarcosine in a 1:1 mixture of tert-butanol and water.

  • Add di-tert-butyl dicarbonate (Boc)₂O and triethylamine (TEA) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-sarcosine.

Step 2: Amide Coupling with n-Propylamine

  • Dissolve the Boc-sarcosine in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) and an activator like N-hydroxysuccinimide (NHS).

  • Stir the mixture for 30 minutes at 0°C.

  • Add n-propylamine to the reaction mixture and allow it to warm to room temperature.

  • Continue stirring for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with aqueous acid, base, and brine.

  • Dry the organic layer and concentrate under reduced pressure to yield Boc-2-(methylamino)-N-propylacetamide.

Step 3: Deprotection to Yield the Hydrochloride Salt

  • Dissolve the purified Boc-protected intermediate in a minimal amount of an organic solvent like ethyl acetate or methanol.

  • Add a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane or ethereal HCl).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • The product, this compound hydrochloride, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

G cluster_synthesis Synthesis Workflow Sarcosine Sarcosine Boc-Sarcosine Boc-Sarcosine Sarcosine->Boc-Sarcosine (Boc)₂O, TEA Boc-protected amide Boc-protected amide Boc-Sarcosine->Boc-protected amide n-Propylamine, DCC, NHS Final Product (HCl salt) Final Product (HCl salt) Boc-protected amide->Final Product (HCl salt) HCl

Caption: Synthetic pathway for this compound HCl.

Quality Control Protocol: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method can be developed for the purity determination and quantification of this compound. The following is a general protocol that should be validated for specificity, linearity, accuracy, precision, and robustness.[7][8]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35°C.[8]

  • Detection Wavelength: Approximately 210-220 nm, as the compound lacks a strong chromophore.

  • Injection Volume: 10 µL.[8]

Experimental Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound analytical standard in the mobile phase or a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the same solvent as the standard to a similar concentration.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram. Quantify the sample by comparing its peak area to the calibration curve generated from the analytical standards.

G cluster_qc Quality Control Workflow Standard & Sample Prep Standard & Sample Prep HPLC Analysis HPLC Analysis Standard & Sample Prep->HPLC Analysis Injection Chromatogram Generation Chromatogram Generation HPLC Analysis->Chromatogram Generation Peak Integration Peak Integration Chromatogram Generation->Peak Integration Purity & Assay Calculation Purity & Assay Calculation Peak Integration->Purity & Assay Calculation Calibration Curve

Caption: HPLC workflow for quality control analysis.

Stability Testing Protocol

Stability testing is essential to determine the re-test period for the analytical standard under defined storage conditions.[10][11]

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C.[10]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[10]

Experimental Design:

  • Batch Selection: Use at least one well-characterized batch of the synthesized this compound.

  • Container Closure System: Store the standard in tightly sealed, inert containers (e.g., amber glass vials) that are representative of the proposed storage.[11]

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[11]

    • Accelerated: 0, 3, and 6 months.[11]

  • Analytical Tests: At each time point, test the standard for:

    • Appearance (visual inspection)

    • Purity (using the validated HPLC method)

    • Water content (by Karl Fischer titration, if applicable)

  • Data Evaluation: Evaluate any changes in purity or physical appearance over time. A significant change is typically defined as a failure to meet the established acceptance criteria.

G cluster_stability Stability Study Logic Sample Batch Sample Batch Long-Term Storage Long-Term Storage Sample Batch->Long-Term Storage Accelerated Storage Accelerated Storage Sample Batch->Accelerated Storage Periodic Testing Periodic Testing Long-Term Storage->Periodic Testing 0, 3, 6... months Accelerated Storage->Periodic Testing 0, 3, 6 months Data Analysis Data Analysis Periodic Testing->Data Analysis Establish Re-test Period Establish Re-test Period Data Analysis->Establish Re-test Period

Caption: Logical flow for a stability testing program.

Quantitative Data Summary

The following table summarizes typical specifications for a newly synthesized batch of this compound hydrochloride analytical standard.

ParameterMethodAcceptance CriteriaHypothetical Result
Appearance Visual InspectionWhite to off-white solidConforms
Identity FTIR / ¹H NMRConforms to structureConforms
Purity (HPLC) RP-HPLC≥ 95.0%[1][3]99.2%
Water Content Karl Fischer≤ 1.0%0.3%
Residual Solvents GC-HSAs per ICH Q3CConforms
Assay (by Titration) Acid-Base Titration98.0% - 102.0%100.5%

References

"2-(methylamino)-N-propylacetamide" HPLC method development

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC method for the analysis of 2-(methylamino)-N-propylacetamide has been developed to ensure accurate quantification and quality control for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the separation and analysis of this compound.

Introduction

This compound is a small polar molecule with the chemical formula C6H14N2O and a molecular weight of 130.1882 g/mol .[1][2] The hydrochloride salt form has a molecular weight of 166.65 g/mol .[3] Due to its polar and basic nature, arising from the amine groups, its retention on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns can be challenging. This application note details a primary ion-pair RP-HPLC method and an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) method for the effective analysis of this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for method development.

PropertyValueSource
Molecular FormulaC6H14N2O[1]
Molecular Weight130.1882 g/mol [1][2]
Predicted Boiling Point256.2 ± 23.0 °C[4]
Predicted pKa15.88 ± 0.46[4]

Experimental Protocols

Primary Method: Ion-Pair Reversed-Phase HPLC

This method enhances the retention of the polar analyte on a C18 column through the use of an ion-pairing reagent.

Instrumentation and Consumables:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Syringe filters (0.45 µm)

  • HPLC vials

Reagents and Solvents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium 1-hexanesulfonate (ion-pair reagent)

  • Phosphoric acid

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 25 mM Sodium 1-hexanesulfonate in water, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 10% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Standard Preparation:

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in a 1:1 mixture of water and methanol to make a 100 mL stock solution (100 µg/mL).

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition.

Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent (e.g., water/methanol).

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[5]

Alternative Method: HILIC

HILIC is suitable for highly polar compounds and offers an alternative separation mechanism.

Instrumentation and Consumables:

  • HPLC system with UV detector

  • HILIC analytical column (e.g., 4.6 x 100 mm, 3.5 µm)

  • Analytical balance

  • pH meter

  • Syringe filters (0.45 µm)

  • HPLC vials

Reagents and Solvents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate

  • Formic acid

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid
Gradient 0% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 210 nm

Standard and Sample Preparation:

Follow the same procedures as for the ion-pair RP-HPLC method, using the initial HILIC mobile phase as the diluent for the final working standards.

Method Development Workflow

cluster_0 Analyte Characterization cluster_1 Method Selection cluster_2 Optimization cluster_3 Validation A Physicochemical Properties (Polarity, pKa, UV Absorbance) B Primary: Ion-Pair RP-HPLC A->B C Alternative: HILIC A->C E Column Selection (Stationary Phase, Dimensions) B->E C->E D Mobile Phase Composition (Organic Modifier, pH, Buffer) F Instrument Parameters (Flow Rate, Temperature, Wavelength) D->F E->D G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J Robustness I->J

Caption: HPLC Method Development Workflow.

Sample Preparation Workflow

cluster_0 Sample Preparation A Sample Weighing/Measurement B Dissolution in Appropriate Solvent A->B C Sonication (if necessary) B->C D Dilution to Working Concentration C->D E Filtration (0.45 µm Syringe Filter) D->E F Transfer to HPLC Vial E->F

Caption: General Sample Preparation Workflow.

Data Presentation

The following tables summarize the expected performance characteristics of the primary ion-pair RP-HPLC method.

Table 3: System Suitability

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
RSD of Peak Area (n=6)≤ 2.0%

Table 4: Method Validation Summary

ParameterResult
Linearity (r²)> 0.999
Range1 - 50 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.3 µg/mL

Conclusion

The detailed ion-pair reversed-phase HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The alternative HILIC method offers a suitable alternative for separation based on a different retention mechanism. Proper sample preparation is critical to ensure accurate and reproducible results.[5] These methods are well-suited for routine analysis in a drug development and quality control environment.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 2-(methylamino)-N-propylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the mass spectrometry analysis of 2-(methylamino)-N-propylacetamide, a small molecule of interest in various research and development fields. The protocols outlined herein cover sample preparation, liquid chromatography-mass spectrometry (LC-MS) parameters, and expected fragmentation patterns. This guide is intended to serve as a comprehensive resource for the qualitative and quantitative analysis of this compound.

Introduction

This compound (C6H14N2O, MW: 130.19 g/mol ) is a chemical compound with potential applications in various areas of research.[1][2] Accurate and sensitive analytical methods are crucial for its detection and quantification in different matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the high selectivity and sensitivity required for such analyses. This application note details a robust methodology for the analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible mass spectrometry results. The goal is to extract the analyte of interest from the sample matrix and remove any interfering substances.

Protocol for Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve the desired concentrations for calibration curves. A typical concentration range might be 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed alongside the experimental samples to ensure data quality.

Protocol for Extraction from Biological Matrices (e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters provide a starting point for method development and can be optimized for specific instrumentation and applications.

Table 1: LC-MS Parameters

ParameterRecommended Setting
LC System UHPLC or HPLC system
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Scan Mode Full Scan (m/z 50-200) and Tandem MS (MS/MS) of the protonated molecule [M+H]+

Data Presentation

Predicted Mass and Adducts

The expected mass-to-charge ratios (m/z) for the protonated molecule and common adducts are listed below. High-resolution mass spectrometry can be used to confirm the elemental composition.

Table 2: Predicted m/z Values for this compound

Ion SpeciesFormulaCalculated m/z
[M+H]+[C6H15N2O]+131.1179
[M+Na]+[C6H14N2ONa]+153.0998
[M+K]+[C6H14N2OK]+169.0738
Predicted Tandem Mass Spectrometry (MS/MS) Fragments

Based on the structure of this compound and common fragmentation pathways for similar compounds, the following product ions are predicted in MS/MS experiments. The collision energy should be optimized to maximize the intensity of the desired fragments.

Table 3: Predicted Major MS/MS Fragment Ions of [M+H]+ (m/z 131.12)

Predicted Fragment (m/z)Proposed FormulaDescription of Neutral Loss
102.10[C5H12N2]+Loss of CO
88.08[C4H10N2]+Loss of C2H3O (acetyl group)
74.06[C3H8N2]+Cleavage of the N-propyl bond
58.07[C2H8N]+Cleavage of the amide bond
44.05[C2H6N]+Methylamino fragment

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

experimental_workflow sample Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) sample->prep Extraction lcms LC-MS Analysis prep->lcms Injection data Data Acquisition and Processing lcms->data Detection

Caption: A simplified workflow for the analysis of this compound.

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule [M+H]+ is key to confirming the identity of the compound and for developing quantitative methods using Multiple Reaction Monitoring (MRM). The diagram below shows the proposed fragmentation pathways.

fragmentation_pathway parent [M+H]+ (m/z 131.12) C6H15N2O+ frag1 m/z 102.10 [C5H12N2]+ parent->frag1 - CO frag2 m/z 88.08 [C4H10N2]+ parent->frag2 - C2H3O frag3 m/z 74.06 [C3H8N2]+ parent->frag3 - C3H7 frag4 m/z 58.07 [C2H8N]+ parent->frag4 - C3H7NO frag5 m/z 44.05 [C2H6N]+ parent->frag5 - C4H9NO

Caption: Proposed fragmentation of this compound in positive ESI.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS analysis, along with the predicted fragmentation data, offer a solid starting point for researchers. The provided methodologies can be adapted and optimized to suit the specific needs of various research and drug development applications.

References

Application Notes and Protocols: NMR Spectroscopy of 2-(methylamino)-N-propylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed predicted Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 2-(methylamino)-N-propylacetamide. It also includes a comprehensive experimental protocol for the acquisition of ¹H and ¹³C NMR spectra, intended for the structural characterization and purity assessment of this and similar small molecules.

Predicted NMR Spectroscopy Data

Due to the absence of publicly available experimental NMR data for this compound, the following ¹H and ¹³C NMR data have been predicted based on established chemical shift principles and correlation tables. These tables provide a guide for the expected spectral features of the molecule.

Chemical Structure and Atom Numbering

The chemical structure of this compound is presented below, with atoms numbered for clear assignment of the predicted NMR signals.

G cluster_propyl N-Propyl Group cluster_amide Amide Linkage cluster_methylamino Methylamino Group C1 C1 ~0.9 ppm t C2 C2 ~1.5 ppm sext C1->C2 J ≈ 7.0 Hz C3 C3 ~3.2 ppm q C2->C3 J ≈ 7.0 Hz N1_H N1-H ~7.0-8.0 ppm br s C3->N1_H C4_O C4=O ~172 ppm N1_H->C4_O C5 C5 ~3.3 ppm s C4_O->C5 N2_H N2-H ~1.5-2.5 ppm br s C5->N2_H C6 C6 ~2.4 ppm s N2_H->C6 G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup_exp Setup Experiment Parameters lock_shim->setup_exp acquire Acquire FID setup_exp->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference analyze Peak Picking and Integration reference->analyze

"2-(methylamino)-N-propylacetamide" in Drug Discovery: An Overview of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable lack of publicly available scientific literature and data regarding the application of 2-(methylamino)-N-propylacetamide in the field of drug discovery. Extensive searches have not yielded any specific biological activity, mechanism of action, or therapeutic targets for this compound. Consequently, detailed application notes and experimental protocols for its use in drug discovery research cannot be provided at this time.

Chemical and Physical Properties

While biological data is scarce, basic chemical and physical properties of this compound and its hydrochloride salt have been documented. This information is crucial for any initial in vitro or in vivo studies.

PropertyThis compoundThis compound hydrochloride
Molecular Formula C6H14N2O[1][2]C6H15ClN2O[3][4]
Molecular Weight 130.19 g/mol [2]166.65 g/mol [3][4]
CAS Number 901273-19-6[1][2]1049764-41-1[3][4]
Synonyms N2-methyl-N-propylglycinamide[2]Not specified
Purity Typically ≥97%[1]Typically ≥95%[3]

General Experimental Workflow for Novel Compound Screening

For researchers interested in investigating the potential of "this compound" or any novel chemical entity in drug discovery, a general experimental workflow can be followed. This workflow is designed to systematically assess the compound's biological activity and identify potential therapeutic applications.

G cluster_0 Primary Screening cluster_1 Hit-to-Lead cluster_2 Lead Optimization A Compound Acquisition & QC B High-Throughput Screening (HTS) (e.g., cell-based assays, biochemical assays) A->B C Hit Identification B->C D Dose-Response Studies (IC50/EC50 determination) C->D E Secondary Assays (e.g., selectivity, mechanism of action) D->E F Lead Compound Selection E->F G In Vitro ADME/Tox F->G H In Vivo Efficacy & PK/PD Studies G->H I Lead Optimization H->I J Preclinical Candidate Selection I->J

Caption: A generalized workflow for the screening and development of a novel chemical compound in drug discovery.

Hypothetical Protocol: Primary Cell Viability Screening

Should a researcher wish to perform an initial screen of "this compound" for potential cytotoxic or cytostatic effects, a standard cell viability assay such as the MTT or resazurin assay could be employed.

Objective: To determine the effect of this compound on the viability of a selected cancer cell line (e.g., HeLa).

Materials:

  • This compound

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete DMEM.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution to create a range of desired concentrations.

    • Remove the media from the wells and add 100 µL of media containing the different concentrations of the compound. Include vehicle control (solvent only) and untreated control wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Future Directions

The lack of data on "this compound" presents an opportunity for novel research. Initial studies could focus on broad screening against various cell lines (e.g., cancer, bacterial, fungal) to identify any potential biological activity. Should any "hits" be identified, further investigation into the mechanism of action would be warranted. The acetamide scaffold is present in a number of biologically active molecules, suggesting that this compound could potentially serve as a building block for the synthesis of more complex and potent derivatives.

References

Application Notes and Protocols for 2-(methylamino)-N-propylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(methylamino)-N-propylacetamide is a chemical compound with the molecular formula C₆H₁₄N₂O and a molecular weight of approximately 130.19 g/mol .[1][2] These application notes provide an overview of the available information and standardized protocols for the preparation of solutions of this compound for research purposes. Due to a lack of extensive published data on the specific biological activities of this compound, this document also draws upon information available for structurally related compounds to provide general guidance.

Chemical and Physical Properties

A summary of the key chemical properties for this compound is provided in the table below. This information is essential for accurate preparation of solutions and for understanding the compound's general characteristics.

PropertyValueSource
Molecular FormulaC₆H₁₄N₂O[1]
Molecular Weight130.1882 g/mol [1]
PurityTypically ≥97%[1]
CAS Number901273-19-6[1]

Solution Preparation

3.1. Solubility Profile

It is strongly recommended that researchers perform small-scale solubility tests to determine the optimal solvent for their specific experimental needs.

3.2. Protocol for Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound. The choice of solvent should be validated based on the preliminary solubility tests.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate organic solvent

  • Sterile, amber glass vials or tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO (or other selected solvent) to the vial containing the powder to achieve the desired stock concentration.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but the stability of the compound under these conditions should be considered.

  • Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with the chosen solvent.

  • Storage: Store the stock solution in tightly sealed, amber glass vials at -20°C or -80°C for long-term storage. Before use, thaw the solution at room temperature and vortex gently to ensure homogeneity.

Experimental Workflow for Solution Preparation

G cluster_start cluster_weigh cluster_add_solvent cluster_dissolve cluster_sterilize cluster_store cluster_end start Start weigh Accurately weigh This compound start->weigh add_solvent Add appropriate volume of anhydrous solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex until completely dissolved (gentle warming if necessary) add_solvent->dissolve sterilize Filter through a 0.22 µm syringe filter dissolve->sterilize store Store in amber vials at -20°C or -80°C sterilize->store end_node Ready for Experimental Use store->end_node

Caption: Workflow for preparing a stock solution of this compound.

Potential Applications and Biological Context (Hypothetical)

While no specific biological activities or mechanisms of action have been documented for this compound, the broader class of N-substituted acetamides has been investigated for various pharmacological properties. These include potential antimicrobial and enzyme-inhibiting activities. Research in this area could involve screening this compound for similar effects.

Logical Relationship for Investigating Biological Activity

G cluster_compound cluster_screening cluster_activity cluster_mechanism cluster_development compound This compound Solution screen Screen for Biological Activity (e.g., antimicrobial, enzyme inhibition) compound->screen activity Determine Potency (e.g., IC50, MIC) screen->activity If active mechanism Identify Cellular Targets and Signaling Pathways activity->mechanism development Lead Compound for Further Development mechanism->development

Caption: A logical workflow for the investigation of the biological activity of this compound.

Safety Precautions

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area or a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and is based on the limited data available. Researchers should conduct their own validation experiments and consult relevant safety documentation before use.

References

Application Notes and Protocols for the Experimental Dosage Determination of 2-(methylamino)-N-propylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(methylamino)-N-propylacetamide is a chemical compound intended for laboratory research use only.[1][2][3] Its toxicological and pharmacological properties have not been fully investigated. These application notes provide a generalized framework for the experimental dosage determination of a novel compound and must be adapted and executed by qualified personnel in a controlled laboratory setting, adhering to all relevant safety and ethical guidelines.

Compound Information

This compound is a small molecule with the following chemical properties, essential for preparing accurate formulations for experimentation.[1][4]

PropertyValueReference
Chemical Formula C₆H₁₄N₂O[1][4]
Molecular Weight 130.19 g/mol [4]
CAS Number 901273-19-6[1][3][4][5]
Form BaseN/A
Hydrochloride Salt Formula C₆H₁₅ClN₂O[2][6]
Hydrochloride Salt Molecular Weight 166.65 g/mol [2][6]
Hydrochloride Salt CAS Number 1049764-41-1[2][6]

Note: The choice between the base form and a salt form (e.g., hydrochloride) will depend on factors like solubility and stability in the chosen vehicle for administration.

Pre-Experimental Considerations

A thorough understanding of the test substance is critical before initiating any dosage studies.

Purity and Characterization

The purity of this compound should be confirmed using appropriate analytical methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities could confound experimental results.

Solubility Assessment

The solubility of the compound in various pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), ethanol) must be determined. This is crucial for preparing homogenous dosing solutions.

Stability Analysis

The stability of the compound in the chosen vehicle under experimental conditions (e.g., temperature, light exposure) should be evaluated to ensure the administered dose remains consistent throughout the study.

In Vitro Dosage Determination

In vitro studies are essential for determining the concentration range that elicits a biological response and for identifying potential mechanisms of action.

Cell Line Selection

The choice of cell lines should be guided by the hypothesized therapeutic area. If the compound's activity is unknown, a broad panel of cell lines (e.g., from different cancer types, primary cells) is recommended.

Cytotoxicity Assays

Initial experiments should aim to determine the cytotoxic concentration range of the compound.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 1000 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Target-Based or Phenotypic Assays

Based on the structure of this compound, which contains an acetamide group, it may be hypothesized to have activity in areas where similar structures have shown effects, such as antimicrobial or anticancer research.[7]

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strain Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth.

  • Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well plate with broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Dosage Determination

In vivo studies are necessary to understand the compound's pharmacokinetics (PK), pharmacodynamics (PD), and to establish a safe and efficacious dose range in a living organism.

Animal Model Selection

The choice of animal model (e.g., mice, rats) will depend on the therapeutic area and the specific research question. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Acute Toxicity Study (Dose Range Finding)

This initial study aims to identify the maximum tolerated dose (MTD) and to observe any overt signs of toxicity.

Protocol: Single Ascending Dose Study

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

  • Group Allocation: Randomly assign animals to several dose groups (e.g., 1, 10, 100, 1000 mg/kg) and a vehicle control group. A small number of animals (n=3-5) per group is typical.

  • Compound Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Closely monitor the animals for clinical signs of toxicity (e.g., changes in behavior, weight loss, mortality) at regular intervals for up to 14 days.

  • Data Collection: Record body weights, food and water consumption, and any observed clinical signs. At the end of the study, perform a gross necropsy.

  • MTD Determination: The MTD is the highest dose that does not cause mortality or serious toxicity.

Dose-Response (Efficacy) Studies

Once a safe dose range is established, efficacy studies can be designed to determine the optimal therapeutic dose.

Protocol: Xenograft Tumor Model (for anticancer assessment)

  • Tumor Implantation: Implant tumor cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Group Allocation and Treatment: Randomize mice into different treatment groups: vehicle control, positive control (a known anticancer drug), and several dose levels of this compound (based on the MTD).

  • Dosing: Administer the treatments daily (or as determined by PK studies) for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice, and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).

Visualizing Experimental Workflows

In Vitro Dosage Determination Workflow

in_vitro_workflow cluster_prep Preparation cluster_screening Screening cluster_invivo Inform In Vivo Studies compound 2-(methylamino)-N- propylacetamide solubility Solubility Testing compound->solubility stability Stability Assessment compound->stability cytotoxicity Cytotoxicity Assay (e.g., MTT) solubility->cytotoxicity target_assay Target/Phenotypic Assay (e.g., MIC) solubility->target_assay stability->cytotoxicity stability->target_assay ic50 Determine IC50 cytotoxicity->ic50 in_vivo Proceed to In Vivo Dosage ic50->in_vivo ec50 Determine EC50/MIC target_assay->ec50 ec50->in_vivo

Caption: Workflow for in vitro dosage determination of a novel compound.

In Vivo Dosage Determination Workflow

in_vivo_workflow start Start In Vivo Studies acute_tox Acute Toxicity Study (Single Ascending Dose) start->acute_tox mtd Determine Maximum Tolerated Dose (MTD) acute_tox->mtd pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies mtd->pk_pd Inform dose selection dose_response Dose-Response Efficacy Study mtd->dose_response Inform dose selection pk_pd->dose_response Inform dosing regimen therapeutic_dose Establish Therapeutic Dose dose_response->therapeutic_dose end Proceed to Further Preclinical Development therapeutic_dose->end

Caption: Workflow for in vivo experimental dosage determination.

Hypothetical Signaling Pathway

Given the lack of specific biological data for this compound, a hypothetical signaling pathway diagram is presented below. If, for instance, the compound was found to have anticancer properties by inhibiting a key kinase, the workflow to elucidate this might be as follows.

signaling_pathway compound 2-(methylamino)-N- propylacetamide kinase_a Kinase A compound->kinase_a Inhibition receptor Cell Surface Receptor receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b cellular_response Cellular Response (e.g., Apoptosis) kinase_a->cellular_response transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression gene_expression->cellular_response

Caption: Hypothetical signaling pathway showing inhibition by the compound.

References

Troubleshooting & Optimization

"2-(methylamino)-N-propylacetamide" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(methylamino)-N-propylacetamide. The information is designed to address common solubility challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the expected general solubility characteristics of this compound?

A1: this compound is a secondary amide. Generally, small amides are polar molecules capable of forming hydrogen bonds, which makes them soluble in water.[1][2][3] However, the solubility is influenced by the size of the alkyl groups attached. As the number of carbon atoms increases, the molecule becomes more hydrophobic, which can lead to decreased aqueous solubility.[1][4] Since this compound has both a methyl and a propyl group, its solubility in water may be moderate and potentially challenging under certain conditions.

Q2: I am observing poor dissolution of this compound in water at room temperature. What could be the reason?

A2: Poor dissolution can be attributed to several factors. The compound's crystal lattice energy might be high, meaning more energy is required to break the crystal structure and solvate the molecules.[3][5] Additionally, the presence of the propyl group increases the non-polar character of the molecule, which can limit its interaction with water. The rate of dissolution is also affected by the particle size of the solid compound; larger crystals will dissolve more slowly.

Q3: Can I improve the aqueous solubility of this compound by changing the temperature?

A3: For many amides, solubility in water increases with temperature.[6] This is because the dissolution process is often endothermic, meaning it absorbs energy from the surroundings. Therefore, carefully heating the solution may improve the solubility of this compound. It is crucial to monitor the compound for any signs of degradation at elevated temperatures.

Q4: Are there common organic solvents that are likely to be effective for dissolving this compound?

A4: Polar organic solvents are generally good candidates for dissolving amides.[2][7] Solvents such as ethanol, methanol, propylene glycol, and dimethyl sulfoxide (DMSO) are often used.[8] Given the structure of this compound, these solvents should be effective. The choice of solvent will depend on the specific requirements of your experiment.

Troubleshooting Guides

Issue 1: Compound crashes out of aqueous solution upon standing or temperature change.
  • Potential Cause: The initial concentration exceeds the thermodynamic solubility at a given temperature. A supersaturated solution might have been formed initially, which is inherently unstable.

  • Troubleshooting Steps:

    • Determine the thermodynamic solubility: Conduct a solubility study by adding an excess of the compound to water, stirring for an extended period (e.g., 24 hours) to ensure equilibrium, and then measuring the concentration of the dissolved compound in the supernatant.

    • Use co-solvents: Introduce a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) to the aqueous solution.[8] This can increase the overall solvating power of the mixture. Start with a small percentage of the co-solvent and gradually increase it until the desired solubility is achieved and maintained.

    • pH adjustment: Investigate the effect of pH on solubility. Although amides are generally neutral, protonation or deprotonation at extreme pH values could potentially influence solubility. Determine the pKa of the compound to guide pH adjustments.

Issue 2: Inconsistent results in biological assays due to poor solubility.
  • Potential Cause: The compound may be precipitating in the assay medium, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Prepare a concentrated stock solution: Dissolve the compound in a suitable organic solvent like DMSO at a high concentration.

    • Serial dilution: Perform serial dilutions of the stock solution into the assay medium. Ensure that the final concentration of the organic solvent in the assay is low (typically <1%) to avoid solvent-induced artifacts.

    • Use of solubilizing excipients: Consider the use of surfactants or cyclodextrins in your formulation to enhance and maintain solubility in the aqueous assay buffer.[9][10]

      • Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate the compound, increasing its apparent solubility.[10]

      • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the compound, shielding the hydrophobic parts and increasing aqueous solubility.[10]

Data Summary

Table 1: General Solubility of Amides

Amide TypeHydrogen Bonding CapabilityGeneral Water SolubilityRationale
Primary (R-CONH₂)Donor & AcceptorHigh (for small R groups)Can form multiple hydrogen bonds with water.[1]
Secondary (R-CONH-R')Donor & AcceptorModerate to HighCan form hydrogen bonds, but solubility decreases with increasing size of R and R'.[1]
Tertiary (R-CONR'R'')Acceptor onlyLowerCannot donate a hydrogen bond, limiting its interaction with water.[1]

Table 2: Common Strategies for Solubility Enhancement

StrategyMechanism of ActionKey Considerations
Particle Size Reduction Increases surface area, leading to a faster dissolution rate.[10][11]Does not increase thermodynamic solubility but can improve the rate of dissolution.
Co-solvents A water-miscible organic solvent is added to increase the polarity of the solvent mixture.[8]The co-solvent must be compatible with the experimental system (e.g., not toxic to cells).
pH Adjustment For ionizable compounds, adjusting the pH to favor the charged species can increase solubility.Requires knowledge of the compound's pKa. Amides are generally neutral.
Surfactants Form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[10]The concentration of the surfactant should be above its critical micelle concentration (CMC).
Cyclodextrins Form inclusion complexes with the drug, increasing its solubility.[9][10]The size of the cyclodextrin cavity must be appropriate for the drug molecule.
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix at a molecular level.[9][11]Can significantly improve dissolution rate and apparent solubility.

Experimental Protocols

Protocol 1: Basic Aqueous Solubility Assessment

  • Materials: this compound, purified water, shaker or magnetic stirrer, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of the compound to a known volume of water in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

Protocol 2: Co-solvent Solubility Screening

  • Materials: this compound, water, and a panel of co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • Procedure:

    • Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10:90, 20:80, 50:50 v/v).

    • For each mixture, determine the solubility of the compound using the method described in Protocol 1.

    • Plot the solubility of the compound as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions start Poor Solubility of This compound solubility_test Determine Thermodynamic Solubility (Protocol 1) start->solubility_test stock_solution Use of Concentrated Stock Solution (e.g., in DMSO) start->stock_solution cosolvent_screen Co-solvent Screening (Protocol 2) solubility_test->cosolvent_screen ph_adjustment pH Adjustment cosolvent_screen->ph_adjustment excipient_test Test Solubilizing Excipients (Surfactants, Cyclodextrins) ph_adjustment->excipient_test optimized_formulation Optimized Formulation excipient_test->optimized_formulation stock_solution->optimized_formulation

Caption: A workflow for troubleshooting solubility issues.

solubility_enhancement_strategies cluster_problem The Problem cluster_strategies Solubilization Strategies cluster_outcome The Outcome compound Poorly Soluble Compound (e.g., this compound) cosolvents Co-solvents compound->cosolvents surfactants Surfactants (Micelles) compound->surfactants cyclodextrins Cyclodextrins (Inclusion Complex) compound->cyclodextrins solid_dispersion Solid Dispersion compound->solid_dispersion solution Improved Solubility and Bioavailability cosolvents->solution surfactants->solution cyclodextrins->solution solid_dispersion->solution

Caption: Strategies for enhancing compound solubility.

References

Technical Support Center: Optimizing "2-(methylamino)-N-propylacetamide" Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(methylamino)-N-propylacetamide. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: I am seeing a low yield in the first step of the reaction (synthesis of 2-chloro-N-propylacetamide). What are the possible causes and solutions?

A1: Low yields in the acylation of n-propylamine with chloroacetyl chloride can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inadequate Temperature Control: The reaction is exothermic. If the temperature rises significantly, it can lead to side reactions.

    • Solution: Maintain the reaction temperature at 0-5 °C during the addition of chloroacetyl chloride. Use an ice bath to control the temperature effectively.

  • Presence of Water: Chloroacetyl chloride is highly reactive towards water, leading to its hydrolysis to chloroacetic acid, which will not react with the amine under these conditions.

    • Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: Use a slight excess of n-propylamine to ensure all the chloroacetyl chloride reacts. However, a large excess can make purification more difficult. A 1.1 to 1.2 molar equivalent of n-propylamine is a good starting point.

  • Inefficient Mixing: Poor mixing can result in localized high concentrations of reactants, promoting side reactions.

    • Solution: Use a magnetic stirrer and ensure vigorous stirring throughout the addition of chloroacetyl chloride.

Q2: During the second step (reaction of 2-chloro-N-propylacetamide with methylamine), my reaction is incomplete, and I am isolating unreacted starting material. How can I drive the reaction to completion?

A2: Ensuring the complete conversion of 2-chloro-N-propylacetamide is crucial for a good yield of the final product. Here are some suggestions:

  • Insufficient Reaction Time or Temperature: The nucleophilic substitution may be slow at lower temperatures.

    • Solution: Increase the reaction time or gradually increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Choice of Methylamine Source: The form of methylamine used can impact reactivity.

    • Solution: Using a solution of methylamine in a suitable solvent (e.g., ethanol or THF) is often more effective than bubbling methylamine gas. A 40% aqueous solution can also be used, but this may introduce competing hydrolysis of the chloroacetamide.

  • Base Not scavenger for HCl: The reaction generates HCl, which will protonate the methylamine, rendering it non-nucleophilic.

    • Solution: Use an excess of methylamine (2-3 equivalents) to act as both the nucleophile and the acid scavenger. Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine can be added to neutralize the HCl formed.

Q3: I am observing the formation of a significant byproduct with a higher molecular weight than my desired product in the second step. What could it be and how can I avoid it?

A3: The formation of a higher molecular weight byproduct is likely due to the over-alkylation of the product. The secondary amine in the product, this compound, can react with another molecule of 2-chloro-N-propylacetamide.

  • Solution:

    • Control Stoichiometry: Use a larger excess of methylamine to increase the probability of 2-chloro-N-propylacetamide reacting with methylamine rather than the product.

    • Slow Addition: Add the 2-chloro-N-propylacetamide solution slowly to the methylamine solution to maintain a high concentration of methylamine relative to the electrophile.

    • Lower Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation reaction, which may have a higher activation energy.

Frequently Asked Questions (FAQs)

Q: What is a typical synthetic route for this compound?

A: A common and efficient method is a two-step synthesis:

  • Acylation: Reaction of n-propylamine with chloroacetyl chloride in the presence of a base or an excess of the amine to form 2-chloro-N-propylacetamide.

  • Nucleophilic Substitution: Reaction of 2-chloro-N-propylacetamide with methylamine, where methylamine acts as both the nucleophile and the acid scavenger, to yield this compound.

Q: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amide C=O stretch, N-H stretch).

Q: What are the key safety precautions to consider during this synthesis?

A:

  • Chloroacetyl chloride is highly corrosive and lachrymatory. It reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methylamine is a flammable and corrosive gas or solution. It has a strong, unpleasant odor. Work in a fume hood and avoid inhalation.

  • n-Propylamine is a flammable liquid and is corrosive. Handle with appropriate PPE in a well-ventilated area.

Data Presentation

Table 1: Optimization of Reaction Conditions for Step 1 (Synthesis of 2-chloro-N-propylacetamide)

EntrySolventTemperature (°C)n-Propylamine (equiv.)Reaction Time (h)Yield (%)Purity (%)
1Dichloromethane0-51.128595
2Diethyl ether0-51.128294
3Toluene0-51.128093
4Dichloromethane251.127588
5Dichloromethane0-52.028892

Table 2: Optimization of Reaction Conditions for Step 2 (Synthesis of this compound)

EntryMethylamine SourceMethylamine (equiv.)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
140% in H₂O3.0Ethanol25247090
22M in THF3.0THF25188596
32M in THF3.0THF5068895
42M in THF2.0THF25247893
5Gas-Ethanol0-10128094

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-propylacetamide

  • To a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add n-propylamine (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-propylacetamide.

  • The crude product can be used in the next step without further purification or can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of this compound

  • To a round-bottom flask, add a solution of methylamine (3.0 equivalents, e.g., 2M in THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloro-N-propylacetamide (1.0 equivalent) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess methylamine and its hydrochloride salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Synthesis of 2-chloro-N-propylacetamide cluster_step2 Step 2: Synthesis of this compound start1 n-Propylamine + Chloroacetyl Chloride reaction1 Acylation Reaction (DCM, 0-5°C) start1->reaction1 workup1 Aqueous Workup (H₂O, NaHCO₃, Brine) reaction1->workup1 product1 2-chloro-N-propylacetamide workup1->product1 start2 2-chloro-N-propylacetamide + Methylamine product1->start2 Intermediate reaction2 Nucleophilic Substitution (THF, 25°C) start2->reaction2 workup2 Concentration & Aqueous Wash reaction2->workup2 purification Column Chromatography workup2->purification product2 2-(methylamino)-N- propylacetamide purification->product2 troubleshooting_guide cluster_step1_issues Step 1 Issues cluster_step2_issues Step 2 Issues cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction? temp_control Inadequate Temperature Control? start->temp_control Step 1 reaction_time Insufficient Reaction Time/Temp? start->reaction_time Step 2 water_presence Presence of Water? temp_control->water_presence No solution_temp Maintain 0-5°C temp_control->solution_temp Yes stoichiometry1 Incorrect Stoichiometry? water_presence->stoichiometry1 No solution_dry Use Anhydrous Solvents/Glassware water_presence->solution_dry Yes solution_stoich1 Use 1.1-1.2 eq. n-Propylamine stoichiometry1->solution_stoich1 Yes me_source Ineffective Methylamine Source? reaction_time->me_source No solution_time_temp Increase Time/Temp & Monitor reaction_time->solution_time_temp Yes overalkylation Overalkylation Byproduct? me_source->overalkylation No solution_me_source Use MeNH₂ in THF/EtOH me_source->solution_me_source Yes solution_overalkyl Use Excess MeNH₂, Slow Addition overalkylation->solution_overalkyl Yes

Technical Support Center: Purification of 2-(methylamino)-N-propylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(methylamino)-N-propylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or the work-up process. These may include:

  • Unreacted N-propylamine

  • Unreacted methylaminoacetic acid or its derivatives (e.g., acid chloride, ester)

  • Coupling reagents and their byproducts (e.g., dicyclohexylurea if DCC is used)

  • Solvents used in the synthesis and purification steps.

Q2: What is the recommended first-pass purification strategy for crude this compound?

A2: For a polar compound like this compound, a typical first-pass purification strategy would be an extraction followed by either column chromatography or recrystallization. The choice depends on the physical state of the crude product (solid or oil) and the nature of the impurities.

Q3: How can I effectively remove unreacted starting materials?

A3: Unreacted N-propylamine (basic) and methylaminoacetic acid (acidic) can often be removed with a liquid-liquid extraction. Washing the organic layer containing the product with a dilute acid solution (e.g., 1M HCl) will remove the basic amine, and a subsequent wash with a dilute base solution (e.g., saturated NaHCO₃) will remove the acidic component.

Q4: My purified this compound is a salt (e.g., hydrochloride). How do I obtain the free base?

A4: To obtain the free base from its salt, you can dissolve the salt in water and add a base (e.g., NaOH, K₂CO₃) until the solution is basic (pH > 10). Then, you can extract the free base into an organic solvent like dichloromethane or ethyl acetate.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the chosen recrystallization solvent, even at boiling.

  • Cause: The solvent is not polar enough.

  • Solution: Try a more polar solvent or a solvent mixture. For a polar compound like this compound, solvents like ethanol, isopropanol, or mixtures with water could be effective.[1][2][3]

Problem 2: The compound oils out instead of forming crystals upon cooling.

  • Cause: The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too supersaturated.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvent power.

    • Allow the solution to cool more slowly to encourage crystal formation.

    • Scratching the inside of the flask with a glass rod can initiate crystallization.[2][4]

Problem 3: No crystals form even after the solution has cooled to room temperature.

  • Cause: The solution is not saturated enough, or crystallization is slow to initiate.

  • Solution:

    • Evaporate some of the solvent to increase the concentration.[4]

    • Cool the solution in an ice bath.[2][4]

    • Add a seed crystal of the pure compound if available.

    • Scratch the inner surface of the flask with a glass rod.[2]

Column Chromatography

Problem 1: The compound does not move from the baseline (Rf = 0) on the TLC plate, even with highly polar solvents.

  • Cause: The compound is highly polar and strongly interacts with the acidic silica gel.

  • Solution:

    • Add a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent to neutralize the acidic sites on the silica gel.[5]

    • Consider using a different stationary phase, such as alumina (neutral or basic) or an amine-functionalized silica gel.[5][6]

    • A reverse-phase column might be a suitable alternative for very polar compounds.[6]

Problem 2: The compound streaks on the TLC plate and elutes as a broad band from the column.

  • Cause: This is often due to the interaction of the basic amine group with the acidic silica gel.

  • Solution: As with the previous problem, adding a basic modifier like triethylamine to the eluent system can significantly improve the peak shape.[5]

Problem 3: The compound has poor solubility in the chosen chromatography solvent.

  • Cause: The solvent system is not appropriate for the compound's polarity.

  • Solution:

    • Use a "dry loading" technique: dissolve the compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[7]

    • Find a solvent system that provides good solubility while maintaining good separation on the TLC plate.

Data Presentation

Table 1: Illustrative Solvent Systems for Column Chromatography of this compound on Silica Gel

Solvent System (v/v)ModifierTarget RfObservations
Dichloromethane : Methanol (95:5)None~0.1Significant tailing may be observed.
Dichloromethane : Methanol (90:10)1% Triethylamine~0.3-0.4Improved peak shape, less tailing.
Ethyl Acetate : Hexane (80:20)1% Triethylamine~0.2May be suitable if impurities are non-polar.
Chloroform : Methanol : Ammonia (80:18:2)Ammonia~0.4A common system for basic compounds.

Table 2: Example Recrystallization Solvents for Polar Amides

Solvent / Solvent PairSuitabilityRationale
IsopropanolGoodOften provides good solubility at high temperatures and lower solubility at room temperature for polar molecules.
Ethanol / WaterGoodThe addition of water (an anti-solvent) can help to induce crystallization from an ethanol solution.[1]
AcetoneModerateMay be too good a solvent, leading to low recovery. Can be used with an anti-solvent like hexane.
ToluenePoorGenerally too non-polar to effectively dissolve this compound.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica bed.[7]

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution using Thin Layer Chromatography (TLC).

  • Fraction Analysis: Spot each fraction on a TLC plate, develop the plate in the eluent, and visualize the spots (e.g., using a UV lamp if the compound is UV-active, or staining with potassium permanganate or iodine).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent (high solubility when hot, low solubility when cold).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the hot recrystallization solvent required to completely dissolve it.[1][2]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the flask or placing it in an ice bath.[1][2]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1][2]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[1][2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Purification_Workflow Crude Crude Product Extraction Liquid-Liquid Extraction (Acid/Base Wash) Crude->Extraction Purification Purification Step Extraction->Purification Analysis Purity Analysis (TLC, NMR, etc.) Purification->Analysis Pure Pure Product Analysis->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Chromatography cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Problem Compound Streaking on TLC Cause Strong Interaction with Acidic Silica Gel Problem->Cause Solution1 Add Basic Modifier (e.g., Triethylamine) Cause->Solution1 Solution2 Use Alternative Stationary Phase (Alumina, Amine-Silica) Cause->Solution2

Caption: Troubleshooting logic for streaking in column chromatography.

References

"2-(methylamino)-N-propylacetamide" stability and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation of 2-(methylamino)-N-propylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that may influence its stability?

A1: The structure of this compound contains two key functional groups susceptible to degradation:

  • An amide linkage (-CO-NH-), which can be susceptible to hydrolysis under acidic or basic conditions.

  • A secondary amine (-NH-), which can be prone to oxidation.

Q2: What are the likely degradation pathways for this molecule?

A2: Based on its structure, the two primary degradation pathways are:

  • Hydrolysis: The amide bond can be cleaved by hydrolysis to yield N-propylamine and 2-(methylamino)acetic acid. This can be catalyzed by acids or bases.

  • Oxidation: The secondary amine is a potential site for oxidation, which could lead to a variety of products, including the corresponding N-oxide or other oxidized species.

Q3: What are the potential degradation products I should be looking for?

A3: The primary expected degradation products are:

  • From Hydrolysis:

    • N-propylamine

    • 2-(methylamino)acetic acid (Sarcosine)

  • From Oxidation:

    • N-oxide derivatives and other related oxidative products.

Q4: How should I store this compound to minimize degradation?

A4: To minimize degradation, it is recommended to store the compound in a cool, dry place, protected from light and moisture. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) is advisable.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of parent compound peak intensity in HPLC analysis over time. Degradation of the compound.Investigate the presence of expected degradation products (N-propylamine, 2-(methylamino)acetic acid). Review storage conditions and sample preparation procedures. Ensure the pH of the sample solution is near neutral if hydrolysis is suspected.
Appearance of new, unexpected peaks in chromatograms. Formation of degradation products.Attempt to identify the new peaks using mass spectrometry (MS). Compare their retention times with standards of suspected degradation products if available.
Inconsistent results in bioassays. The active compound may be degrading, or a degradation product might be interfering with the assay.Perform a stability study of the compound under the specific assay conditions (e.g., buffer, temperature, duration). Test the activity of potential degradation products in the assay if they can be isolated or synthesized.
Discoloration of the solid compound. This could indicate oxidation or other degradation pathways.Characterize the discolored material using appropriate analytical techniques (e.g., NMR, IR, MS) to identify any impurities or degradation products.

Stability Data (Illustrative)

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Condition % Degradation of this compound Major Degradation Products Detected
Acidic (0.1 M HCl, 60°C, 24h) 15.2%2-(methylamino)acetic acid, N-propylamine
Basic (0.1 M NaOH, 60°C, 24h) 25.8%2-(methylamino)acetic acid, N-propylamine
Oxidative (3% H₂O₂, RT, 24h) 8.5%Oxidized derivatives (e.g., N-oxides)
Thermal (80°C, 72h) 5.1%Minor unidentified products
Photolytic (UV light, 254 nm, 24h) 2.3%Minor unidentified products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C for 72 hours. Then, dissolve it in the initial solvent.

    • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours. Then, dissolve it in the initial solvent.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound hydrolysis_prod1 2-(methylamino)acetic acid parent->hydrolysis_prod1 Amide cleavage hydrolysis_prod2 N-propylamine parent->hydrolysis_prod2 Amide cleavage oxidation_prod Oxidized Products (e.g., N-oxide) parent->oxidation_prod Amine oxidation

Caption: Postulated degradation pathways of this compound.

experimental_workflow start Start: this compound stock Prepare Stock Solution (1 mg/mL) start->stock stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress sample_prep Sample Preparation (Neutralization, Dilution) stress->sample_prep analysis LC-MS Analysis sample_prep->analysis data Data Interpretation (Identify Degradants, Determine Pathways) analysis->data end End: Stability Profile data->end

Technical Support Center: Synthesis of 2-(methylamino)-N-propylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(methylamino)-N-propylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the amide coupling reaction between N-methylglycine (sarcosine) and n-propylamine. This reaction typically requires a coupling agent to activate the carboxylic acid group of sarcosine, facilitating the nucleophilic attack by n-propylamine.

Q2: Which coupling reagents are suitable for this synthesis?

Several coupling reagents can be employed. Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are common choices.[1][2] For improved efficiency and to minimize side reactions, uronium-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are excellent alternatives.[1][3][4]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A simple method is to spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., dichloromethane/methanol). The disappearance of the starting materials (sarcosine and n-propylamine) and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. LC-MS can provide more definitive evidence by showing the expected mass of the product.

Q4: What are the expected physical properties of this compound?

The molecular formula is C6H14N2O, with a molecular weight of approximately 130.19 g/mol .[5][6] It is expected to be a liquid or a low-melting solid at room temperature and should be soluble in polar organic solvents.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.- Ensure the coupling reagent is fresh and has been stored under anhydrous conditions.- Consider using a more powerful coupling reagent like HATU or PyBOP.[1][4]- Additives like 1-Hydroxybenzotriazole (HOBt) can enhance the reaction rate.[2]
Low reactivity of the amine.- Ensure the n-propylamine is not a salt form (e.g., hydrochloride). If it is, neutralize it with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) before adding it to the reaction mixture.
Inappropriate solvent.- Use a dry, aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile.[2]
Presence of a Major Byproduct with a Mass Corresponding to the Anhydride of Sarcosine The activated carboxylic acid is reacting with another molecule of sarcosine instead of n-propylamine.- Add the n-propylamine to the reaction mixture before or immediately after the addition of the coupling reagent. - Ensure a slight excess of n-propylamine is used.
Product is Contaminated with Urea Byproduct (from DCC or DIC) The urea byproduct from carbodiimide coupling agents is often difficult to remove.- If using DCC, the dicyclohexylurea is largely insoluble in many organic solvents and can be removed by filtration.[1][2]- If using DIC, the diisopropylurea is more soluble. Purification by column chromatography is typically required.[1] Alternatively, use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed by an aqueous wash.[1]
Racemization of the Starting Material (if using a chiral analog of sarcosine) The activated carboxylic acid intermediate is susceptible to racemization.- Perform the reaction at a lower temperature (e.g., 0 °C).- Use additives like HOBt or its analogs, which are known to suppress racemization.[3]

Experimental Protocol: Synthesis of this compound using DIC/HOBt Coupling

This protocol is a general guideline and may require optimization.

Materials:

  • N-methylglycine (sarcosine)

  • n-propylamine

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting with a salt of sarcosine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylglycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIC (1.1 eq) dropwise to the solution and stir for 15-20 minutes at 0 °C.

  • In a separate flask, dissolve n-propylamine (1.2 eq) in a small amount of anhydrous DCM.

  • Add the n-propylamine solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure this compound.

Quantitative Data Summary

ParameterTypical RangeNotes
Reactant Molar Ratio (Sarcosine:n-propylamine) 1:1 to 1:1.5A slight excess of the amine can help drive the reaction to completion.
Coupling Reagent Stoichiometry (eq. to Sarcosine) 1.0 - 1.2Using a large excess can lead to side reactions and purification challenges.
Additive Stoichiometry (e.g., HOBt, eq. to Sarcosine) 1.0 - 1.2Helps to improve reaction efficiency and reduce side reactions.[2]
Reaction Temperature 0 °C to Room TemperatureStarting the reaction at a lower temperature can minimize side reactions.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.
Typical Yield 60 - 95%Highly dependent on the specific conditions and purification method.

Visualizations

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Amide Coupling Reaction cluster_workup Work-up & Purification Sarcosine N-methylglycine (Sarcosine) Activation Activation with Coupling Reagent (e.g., DIC/HOBt) Sarcosine->Activation nPropylamine n-propylamine Coupling Amide Bond Formation nPropylamine->Coupling Solvent Anhydrous Solvent (DCM/DMF) Solvent->Activation Activation->Coupling Filtration Filtration of Urea Byproduct Coupling->Filtration Extraction Aqueous Wash Filtration->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Reaction Start Check_TLC Low/No Product by TLC/LC-MS? Start->Check_TLC Cause_Activation Incomplete Carboxylic Acid Activation? Check_TLC->Cause_Activation Yes Check_Byproduct Major Byproduct Observed? Check_TLC->Check_Byproduct No Cause_Amine Amine Reactivity Issue? Cause_Activation->Cause_Amine Sol_Coupling Use Fresh/Stronger Coupling Reagent + Additive Cause_Activation->Sol_Coupling Cause_Solvent Improper Solvent? Cause_Amine->Cause_Solvent Sol_Base Neutralize Amine Salt with Base Cause_Amine->Sol_Base Sol_Solvent Use Anhydrous Aprotic Solvent Cause_Solvent->Sol_Solvent Sol_Coupling->Start Retry Sol_Base->Start Retry Sol_Solvent->Start Retry Cause_Anhydride Sarcosine Anhydride Formation? Check_Byproduct->Cause_Anhydride Yes Check_Purity Product is Impure? Check_Byproduct->Check_Purity No Sol_Addition Optimize Reactant Addition Order Cause_Anhydride->Sol_Addition Sol_Addition->Start Retry Cause_Urea Urea Byproduct Contamination? Check_Purity->Cause_Urea Yes Success Pure Product Obtained Check_Purity->Success No Sol_Purification Filtration / Chromatography / Water-Soluble Reagent Cause_Urea->Sol_Purification Sol_Purification->Success

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-(methylamino)-N-propylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(methylamino)-N-propylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and practical two-step synthetic route is outlined below. This involves the initial formation of an intermediate, 2-chloro-N-propylacetamide, followed by a nucleophilic substitution with methylamine.

Q2: What are the critical parameters to control in the first step (amidation)?

The reaction between chloroacetyl chloride and n-propylamine is highly exothermic. Therefore, maintaining a low temperature during the addition of chloroacetyl chloride is crucial to prevent side reactions and ensure a high yield of 2-chloro-N-propylacetamide.

Q3: I am observing low yields in the second step (amination). What are the possible reasons?

Low yields in the nucleophilic substitution of 2-chloro-N-propylacetamide with methylamine can be attributed to several factors. These include incomplete reaction, the formation of side products due to the reactivity of methylamine, and potential steric hindrance. Optimizing the reaction temperature, time, and the stoichiometry of the reagents can help improve the yield.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes. Chloroacetyl chloride is a highly corrosive and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood. Reactions involving amines should also be performed in a fume hood due to their potential volatility and odor. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Problem 1: Low Yield of 2-chloro-N-propylacetamide (Step 1)

Possible Causes & Solutions:

CauseRecommended Solution
Runaway Reaction: The reaction of chloroacetyl chloride with amines is highly exothermic, leading to side product formation.Maintain a low reaction temperature (0-5 °C) during the dropwise addition of chloroacetyl chloride. Ensure efficient stirring.
Hydrolysis of Chloroacetyl Chloride: Moisture in the solvent or on the glassware can hydrolyze the acid chloride.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or excess starting material.Use a slight excess of n-propylamine (1.05-1.1 equivalents) to ensure complete consumption of the chloroacetyl chloride.
Inefficient Quenching: Improper workup can lead to loss of product.Quench the reaction mixture by pouring it into cold water or ice to precipitate the product and neutralize any remaining acid chloride.
Problem 2: Low Yield of this compound (Step 2)

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Reaction: The nucleophilic substitution may be slow under the chosen conditions.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using TLC or LC-MS.
Side Product Formation: Methylamine can potentially react with the amide functionality or undergo other side reactions.Use a controlled excess of methylamine and maintain a moderate reaction temperature.
Steric Hindrance: Although less likely in this specific molecule, steric hindrance can slow down the reaction.Consider using a less sterically hindered base if one is used in the reaction.
Product Isolation Issues: The product may be soluble in the workup solvent, leading to losses.Optimize the extraction and purification procedure. Ensure the pH is adjusted appropriately to facilitate extraction of the amine product.

Experimental Protocols

Step 1: Synthesis of 2-chloro-N-propylacetamide

This protocol is adapted from similar, high-yield amidation procedures.[1][2]

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve n-propylamine (1.05 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.0 eq.) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • If the product precipitates, filter the solid, wash it with cold water, and dry it under vacuum. If the product remains in the organic layer, separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • The crude 2-chloro-N-propylacetamide can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This protocol is based on general procedures for the nucleophilic substitution of α-halo amides.

  • Dissolve 2-chloro-N-propylacetamide (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile in a sealed reaction vessel.

  • Add an excess of methylamine (e.g., a 40% aqueous solution or a solution in ethanol, 2-3 eq.).

  • Heat the reaction mixture at a controlled temperature (e.g., 50-70 °C) and stir for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess methylamine and any salts.

  • Adjust the pH of the aqueous layer to basic (pH > 10) with a suitable base (e.g., NaOH) and extract with an organic solvent to recover any product that may have partitioned into the aqueous phase as a salt.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • The crude this compound can be purified by column chromatography or distillation under reduced pressure.

Data Presentation

Table 1: Reaction Conditions and Reported Yields for Step 1 (Amidation of Chloroacetyl Chloride with Amines)

AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methylamine-Water-20 to -15588.9[1]
Aromatic AminesDBUTHFRoom Temp.3-675-95[2][3]
Di-n-propylamineAq. NaOHToluene20-30-High[4]
Various Amines-Phosphate BufferRoom Temp.0.3370-89[5]

Table 2: General Conditions for Nucleophilic Substitution of α-Chloro Amides (Step 2)

NucleophileSolventTemperature (°C)General Observations
Primary/Secondary AminesEthanol, Acetonitrile, DMF25-80Reaction time and temperature depend on the reactivity of the amine and the chloro amide.
Sodium Hydrogen SelenideEthanolRoom Temp.High yields reported for the synthesis of organoselenium compounds.
Various NucleophilesDichloromethaneRoom Temp.Effective for a range of nucleophiles in the presence of a suitable base.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Amination chloroacetyl_chloride Chloroacetyl Chloride reaction1 Reaction chloroacetyl_chloride->reaction1 n_propylamine n-Propylamine n_propylamine->reaction1 intermediate 2-chloro-N-propylacetamide reaction2 Reaction intermediate->reaction2 reaction1->intermediate methylamine Methylamine methylamine->reaction2 final_product This compound reaction2->final_product

Caption: Synthetic workflow for this compound.

TroubleshootingStep1 low_yield1 Low Yield in Step 1 cause1 Runaway Reaction low_yield1->cause1 cause2 Hydrolysis of Reagent low_yield1->cause2 cause3 Incorrect Stoichiometry low_yield1->cause3 solution1 Control Temperature cause1->solution1 solution2 Use Anhydrous Conditions cause2->solution2 solution3 Optimize Reactant Ratio cause3->solution3

Caption: Troubleshooting logic for low yield in Step 1.

TroubleshootingStep2 low_yield2 Low Yield in Step 2 cause4 Incomplete Reaction low_yield2->cause4 cause5 Side Product Formation low_yield2->cause5 cause6 Product Isolation Loss low_yield2->cause6 solution4 Increase Temp./Time cause4->solution4 solution5 Control Stoichiometry cause5->solution5 solution6 Optimize Workup cause6->solution6

Caption: Troubleshooting logic for low yield in Step 2.

References

"2-(methylamino)-N-propylacetamide" storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(methylamino)-N-propylacetamide

This guide provides best practices for the storage, handling, and troubleshooting of this compound (CAS No. 901273-19-6) for research and development applications. Given that detailed stability data for this specific molecule is not extensively published, the following recommendations are based on its chemical structure (a secondary amine and an N-substituted acetamide) and established best practices for analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound?

A1: This compound is a secondary amine and an N-substituted acetamide. Key properties gathered from chemical suppliers are summarized below.[1][2][3]

PropertyValueSource
Molecular Formula C₆H₁₄N₂O[1]
Molecular Weight 130.19 g/mol [1][3]
Predicted Boiling Point 256.2 ± 23.0 °C[2]
Predicted Density 0.914 ± 0.06 g/cm³[2]
Purity (Typical) ≥95-97%[1][4]
Hazard Class Irritant[2]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability and prevent degradation, the compound should be stored with careful control of temperature, atmosphere, and moisture. Amines can be sensitive to air and moisture, and amides can be susceptible to hydrolysis.[5][6][7]

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Slows potential degradation pathways. While room temperature storage is suggested by some vendors, refrigeration is a safer general practice for amines to maintain long-term stability.[2][8]
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)Protects against air oxidation, a common degradation pathway for amines.[6][8]
Container Tightly sealed, amber glass or HDPE bottlePrevents exposure to moisture and light. Amines are often hygroscopic.[7][9]
Environment Dry, well-ventilated, and cool placeMinimizes moisture absorption and ensures a safe storage environment.[7][9]

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: Standard laboratory PPE is required. This includes:

  • Eye Protection : Chemical safety goggles or a face shield.[9][10]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile). Check glove compatibility and breakthrough times.[5]

  • Body Protection : A laboratory coat is mandatory. Wear appropriate protective clothing to prevent skin exposure.[9]

Q4: What materials or chemicals are incompatible with this compound?

A4: To prevent hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents : Can cause vigorous or explosive reactions.[5]

  • Strong Acids : Can cause violent reactions.[5]

  • Sources of Ignition : Keep away from heat, sparks, and open flames.[5][11]

  • Nitrites : Secondary amines can form N-nitroso derivatives in the presence of nitrous acid or nitrite salts. This is a critical consideration during stability studies where humidity might be controlled by saturated salt solutions.[12]

Troubleshooting Guide

This section addresses common issues that may arise during experimentation.

Issue 1: Inconsistent or non-reproducible experimental results.

This could be due to compound degradation. Follow this diagnostic workflow.

G A Inconsistent Results Observed B Check Compound Purity (e.g., via HPLC, NMR) A->B C Is Purity <95% or Are Degradants Present? B->C D Compound has likely degraded. Procure fresh stock. C->D Yes E Purity is acceptable. Investigate other experimental parameters (e.g., reagents, protocol). C->E No F Review Storage Conditions: - Stored under inert gas? - Tightly sealed? - Correct temperature? D->F G Correct storage practices. Monitor stability of new batch. F->G

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: The compound has changed in appearance (e.g., color change, clumping).

A change in physical appearance often indicates degradation or moisture absorption.

  • Possible Cause A: Oxidation. Many amines are susceptible to air oxidation, which can cause discoloration (often turning yellow or brown).

    • Solution : Discard the affected batch. For future use, ensure the compound is stored under an inert atmosphere and containers are purged with nitrogen or argon before sealing.[6]

  • Possible Cause B: Moisture Absorption. Amides and amines can be hygroscopic or deliquescent, leading to clumping or appearing wet.[7][13]

    • Solution : Handle the compound in a glove box or a controlled-humidity environment if possible. Store in a desiccator. If the material is compromised, it is best to use a fresh batch for sensitive experiments.

Issue 3: Poor solubility in a previously used solvent system.

This may indicate the formation of insoluble degradation products or salt formation from exposure to acidic vapors in the lab environment.

  • Solution : Confirm the identity and purity of the material using an analytical technique like HPLC or LC-MS. If degradation is confirmed, obtain a new lot of the compound. Ensure solvent stocks are pure and anhydrous where required.

Experimental Protocols

Protocol: General Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to check the purity of this compound and identify potential degradation products. Note: This is a starting point and may require optimization.

  • Preparation of Standard Solution:

    • Accurately weigh ~5 mg of the compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 1 mg/mL.

    • Serially dilute to create calibration standards if quantitative analysis is needed.

  • HPLC System and Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample solution.

    • Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • The appearance of new, smaller peaks compared to a reference sample indicates the presence of impurities or degradation products.

Visualized Workflows

G cluster_0 Preparation cluster_1 Handling & Use cluster_2 Post-Use A Receive Compound B Log Lot # and Date. Transfer to Inert Gas Vial. A->B C Store at 2-8°C B->C D Equilibrate Container to Room Temperature C->D E Weigh Required Amount (Under Inert Gas if possible) D->E F Prepare Solution for Experiment E->F G Purge Headspace of Stock Vial with Inert Gas F->G I Dispose of Waste According to Regulations F->I H Reseal Tightly and Return to 2-8°C Storage G->H

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: 2-(methylamino)-N-propylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(methylamino)-N-propylacetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically prepared this compound?

A1: The most common impurities are typically unreacted starting materials and byproducts from the coupling reagents used in the amide synthesis. The synthesis of this compound most commonly involves the coupling of N-methylglycine (sarcosine) and n-propylamine. Therefore, the primary impurities to monitor are:

  • N-methylglycine (Sarcosine): Unreacted starting material.

  • n-Propylamine: Unreacted starting material.

  • Coupling Reagent Byproducts: These vary depending on the coupling agent used. For example, if a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used, the corresponding urea byproduct will be present.[1]

  • Hydrolysis Product: this compound can hydrolyze back to N-methylglycine and n-propylamine, especially in the presence of acid or base with water.

Q2: My reaction yield is low. What are the common causes and how can I improve it?

A2: Low yields in amide coupling reactions can stem from several factors:

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid group of N-methylglycine must be activated to react with n-propylamine. Ensure your coupling reagent is fresh and used in the correct stoichiometry. For challenging couplings, consider using a more potent activating agent like HATU.

  • Acid-Base Neutralization: The amine starting material (n-propylamine) can be protonated by the carboxylic acid starting material (N-methylglycine), rendering the amine non-nucleophilic. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often necessary to prevent this.[2]

  • Steric Hindrance: While not severe in this case, steric hindrance can sometimes slow down amide bond formation. Extending the reaction time or slightly increasing the temperature may help.

  • Moisture: Water in the reaction can hydrolyze the activated carboxylic acid intermediate, leading to lower yields. Ensure all glassware is dry and use anhydrous solvents.

  • Suboptimal pH: The pH of the reaction mixture can influence the reactivity of both the activated acid and the amine. The optimal pH is typically slightly basic.

Q3: I am having difficulty purifying my product. What strategies can I use?

A3: this compound is a relatively polar compound, which can make purification challenging. Here are some recommended strategies:

  • Aqueous Workup: An initial aqueous workup can help remove water-soluble impurities. Washing the organic layer with a dilute acid (e.g., 0.1 M HCl) can remove unreacted n-propylamine and other basic impurities. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate) can remove unreacted N-methylglycine.

  • Column Chromatography: Reversed-phase column chromatography (C18) is often effective for purifying polar compounds. A gradient of water (with a modifier like 0.1% formic acid or TFA) and acetonitrile or methanol is a good starting point.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Multiple spots on TLC, even after workup Incomplete reaction, side reactions, or degradation of the product.1. Confirm the identity of the spots: Use LC-MS to identify the main product and impurities. 2. Optimize reaction conditions: Re-evaluate the coupling reagent, solvent, temperature, and reaction time. 3. Check for hydrolysis: Ensure the workup and purification steps are not exposing the product to harsh acidic or basic conditions for prolonged periods.
Product appears to be contaminated with urea byproduct (from DCC or EDC) Inefficient removal of the urea byproduct during workup.1. If using DCC: The dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can often be removed by filtration. 2. If using EDC: The urea byproduct is water-soluble and should be removed during the aqueous workup. Multiple extractions with water may be necessary.
Difficulty removing the solvent (e.g., DMF) High boiling point of the solvent.1. Azeotropic removal: Co-evaporate with a solvent like toluene or heptane under reduced pressure. 2. Aqueous extraction: For solvents like DMF, extensive washing with water or brine during the workup can help remove it.

Data Presentation

The following table summarizes the key analytical data for this compound and its common impurities.

Compound Molecular Formula Monoisotopic Mass (Da) Expected [M+H]⁺ (m/z)
This compoundC₆H₁₄N₂O130.1106131.1179
N-methylglycine (Sarcosine)C₃H₇NO₂89.047790.0550
n-PropylamineC₃H₉N59.073560.0808

Data obtained from PubChem.[3]

Experimental Protocols

General Amide Coupling Protocol (EDC/HOBt)

This protocol is a general starting point for the synthesis of this compound.

  • Dissolution: Dissolve N-methylglycine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0 °C.

  • Amine Addition: Add n-propylamine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Analytical HPLC Method for Purity Assessment

This is a suggested starting method for the analysis of this compound and its impurities. Optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (ESI+).

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow start N-methylglycine + n-propylamine coupling Amide Coupling (e.g., EDC/HOBt, DIPEA, DMF) start->coupling reaction_mixture Crude Reaction Mixture coupling->reaction_mixture workup Aqueous Workup (Acid/Base Washes) reaction_mixture->workup chromatography Column Chromatography (Reversed-Phase) workup->chromatography pure_product Pure 2-(methylamino)- N-propylacetamide chromatography->pure_product hplc HPLC-UV/MS pure_product->hplc nmr NMR Spectroscopy pure_product->nmr

Caption: A typical experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Low Yield or Impure Product check_reagents Are starting materials and reagents pure/fresh? start->check_reagents check_conditions Were reaction conditions (temp, time, solvent) optimal? start->check_conditions check_workup Was the workup procedure appropriate? start->check_workup optimize_coupling Change coupling reagent or add scavenger resin. check_reagents->optimize_coupling modify_conditions Adjust temperature, time, or solvent. check_conditions->modify_conditions improve_purification Optimize chromatography or try recrystallization. check_workup->improve_purification optimize_coupling->start Re-evaluate modify_conditions->start Re-evaluate improve_purification->start Re-evaluate

Caption: A logical troubleshooting guide for addressing common issues in the synthesis of this compound.

References

Technical Support Center: Mitigating "2-(methylamino)-N-propylacetamide" Cytotoxicity in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and mitigating unexpected cytotoxicity observed during in-vitro assays with compounds such as "2-(methylamino)-N-propylacetamide".

Frequently Asked Questions (FAQs)

Q1: My initial screen with "this compound" shows high cytotoxicity. What are the immediate steps I should take?

A1: High initial cytotoxicity can stem from several factors. First, verify the purity and identity of your compound stock. Then, review your experimental protocol for potential issues such as high compound concentration, solvent toxicity, or inappropriate assay choice for your cell line. It's crucial to include proper controls to distinguish between compound-specific effects and experimental artifacts.

Q2: How can I be sure that the observed cytotoxicity is due to the compound and not the solvent used to dissolve it?

A2: This is a common and critical question. Always run a vehicle control, which consists of the cells treated with the same concentration of the solvent (e.g., DMSO, ethanol) used in your experimental wells.[1][2] If the vehicle control also shows significant cytotoxicity, the solvent concentration is likely too high and needs to be optimized. The final solvent concentration in the culture medium should ideally be kept below 0.5% for DMSO, though this can be cell-line dependent.[3]

Q3: Could the type of cytotoxicity assay I'm using be inappropriate for "this compound"?

A3: Yes, the choice of assay is important. Assays like the MTT or MTS measure metabolic activity, which can sometimes be affected by the compound in ways that don't directly correlate with cell death.[4] It is advisable to use an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release assay), to confirm the results.[5][6]

Q4: What is an IC50 value and how do I interpret it for "this compound"?

A4: The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process, such as cell growth, by 50%.[7][8][9] A lower IC50 value indicates a more potent compound. When assessing cytotoxicity, the IC50 represents the concentration of "this compound" required to reduce the viable cell population by half.[7] It's important to note that the IC50 value can be time-dependent and vary between cell lines and assay methods.[8]

Q5: What are some common sources of high background signal or variability in cytotoxicity assays?

A5: High background can be caused by microbial contamination, the presence of serum or phenol red in the medium, or interference from the test compound itself.[10][11][12] High variability between replicate wells can be due to inconsistent cell seeding, pipetting errors, or edge effects in the microplate.[13][14]

Troubleshooting Guide for Unexpected Cytotoxicity

If you are observing higher-than-expected cytotoxicity with "this compound", follow this guide to identify and resolve potential issues.

Problem 1: High Cytotoxicity in Both Test and Vehicle Control Wells
Potential Cause Recommended Solution
Solvent Concentration Too High Decrease the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium. Aim for ≤0.5%, and ideally ≤0.1%.[1][3] Always test a range of solvent concentrations to determine the tolerance of your specific cell line.
Poor Quality of Culture Medium or Supplements Use fresh, high-quality media and supplements. Test new batches of reagents on a small scale before using them in critical experiments.[15]
Contamination (Microbial) Visually inspect cultures for signs of contamination. Use appropriate antibiotics/antimycotics and practice good aseptic technique. Discard any contaminated cultures.
Problem 2: High Variability Between Replicate Wells
Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. When seeding, gently mix the cell suspension between pipetting to prevent settling. Avoid seeding in the outer wells of the plate, which are prone to evaporation (edge effect).[10]
Pipetting Errors Use calibrated pipettes and be consistent with your technique. When adding reagents, avoid disturbing the cell monolayer.
Compound Precipitation Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, you may need to lower the concentration range or use a different solvent system.
Problem 3: Results Are Not Reproducible

| Potential Cause | Recommended Solution | | :--- | Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. | | Inconsistent Incubation Times | Ensure that the incubation time with the compound and with the assay reagent is consistent across all experiments. | | Assay-Specific Issues | For assays like MTT, ensure complete solubilization of the formazan crystals before reading the plate.[16] For LDH assays, avoid repeated freeze-thaw cycles of the reagents.[17] |

Experimental Workflows and Logic

General Workflow for Assessing Compound Cytotoxicity

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_compound Add Compound to Cells seed_plate->add_compound add_controls Add Vehicle & Positive Controls seed_plate->add_controls prep_compound Prepare Compound Dilutions prep_compound->add_compound incubate Incubate for Defined Period add_compound->incubate add_controls->incubate perform_assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->perform_assay read_plate Read Plate (Spectrophotometer) perform_assay->read_plate analyze_data Analyze Data (Calculate % Viability, IC50) read_plate->analyze_data

Caption: A generalized workflow for in-vitro cytotoxicity testing.

Troubleshooting Logic for Unexpected Cytotoxicity

G start High Cytotoxicity Observed check_controls Review Vehicle & Positive Controls start->check_controls high_vehicle_tox High Cytotoxicity in Vehicle Control? check_controls->high_vehicle_tox solvent_issue Solvent Toxicity Likely - Reduce solvent concentration - Test alternative solvents high_vehicle_tox->solvent_issue Yes compound_issue True Compound Cytotoxicity Possible high_vehicle_tox->compound_issue No final_conclusion Interpret Results solvent_issue->final_conclusion check_variability High Variability in Replicates? compound_issue->check_variability seeding_error Potential Issue: - Uneven cell seeding - Pipetting error - Edge effects check_variability->seeding_error Yes confirm_with_orthogonal Confirm with Orthogonal Assay (e.g., LDH if primary was MTT) check_variability->confirm_with_orthogonal No seeding_error->final_conclusion confirm_with_orthogonal->final_conclusion

References

Validation & Comparative

Comparative Efficacy Analysis: 2-(methylamino)-N-propylacetamide and a Structurally Similar Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Substituted Acetamides

N-substituted acetamide derivatives are a versatile class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various derivatives have been investigated for their potential as anti-inflammatory agents (COX-II inhibitors), P2Y14R antagonists, sodium channel blockers, and notably, as inhibitors of acetylcholinesterase (AChE). The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic neurotransmission.

This guide focuses on the potential AChE inhibitory activity of 2-(methylamino)-N-propylacetamide by comparing it with a known N-substituted acetamide AChE inhibitor, herein referred to as Compound X.

Compound Profiles

FeatureThis compoundN,N-diethyl-2-(5,7-diethyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetamide (Compound X)
Structure this compoundA pyrazolopyrimidine-based acetamide derivative.
Molecular Formula C6H14N2OC24H33N5O2
Molecular Weight 130.19 g/mol 423.55 g/mol
Known Biological Activity Not established in publicly available literature.Potent acetylcholinesterase inhibitor.

Hypothetical Efficacy Comparison: Acetylcholinesterase Inhibition

The following table presents a hypothetical comparison of the AChE inhibitory activity of this compound against the experimentally determined activity of Compound X. The values for this compound are placeholders to illustrate how such a comparison would be structured once experimental data is obtained.

ParameterThis compoundCompound XReference Compound (Donepezil)
Target Enzyme Acetylcholinesterase (AChE)Acetylcholinesterase (AChE)Acetylcholinesterase (AChE)
IC50 (µM) Data Not Available0.697 ± 0.43[1]0.454 ± 0.076[1]
Inhibition Type To be determinedTo be determinedMixed

Experimental Protocols

To experimentally determine the acetylcholinesterase inhibitory activity of this compound, the following protocol, based on the widely used Ellman's method, is recommended.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase and its inhibition by test compounds. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Cholinergic Neurotransmission Pathway

The following diagram illustrates the role of acetylcholinesterase in the synaptic cleft.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh releases Ca_channel Voltage-gated Ca2+ Channel Ca_channel->ACh_vesicle triggers release Action_Potential Action Potential Action_Potential->Ca_channel opens AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by ACh_receptor ACh Receptor ACh->ACh_receptor binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Postsynaptic_Signal Postsynaptic Signal ACh_receptor->Postsynaptic_Signal generates

Caption: Role of Acetylcholinesterase in a Cholinergic Synapse.

Experimental Workflow for AChE Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for determining the IC50 value of a test compound.

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (AChE, DTNB, ATCI, Buffers) add_ache Add AChE and Incubate prep_reagents->add_ache prep_compounds Prepare Test Compound and Reference Inhibitor add_compound Add Test Compound to 96-well Plate prep_compounds->add_compound add_compound->add_ache add_dtnb Add DTNB add_ache->add_dtnb add_atci Initiate Reaction with ATCI add_dtnb->add_atci measure_abs Measure Absorbance at 412 nm add_atci->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Inhibition Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for Determining AChE Inhibitory Activity.

Conclusion

While direct efficacy data for this compound is currently unavailable, its structural similarity to other biologically active N-substituted acetamides suggests that it may possess interesting pharmacological properties. The provided framework for comparison with a known acetylcholinesterase inhibitor, Compound X, and the detailed experimental protocol offer a clear path for researchers to investigate the potential of this compound in the context of neurodegenerative disease research. Further experimental evaluation is necessary to elucidate its specific biological activities and therapeutic potential.

References

Comparative Analysis of 2-Amino-N-(p-Chlorophenyl) Acetamide Derivatives as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives, evaluating their in vitro antibacterial efficacy. The synthesis, experimental protocols, and structure-activity relationships are detailed to support further research and development in the pursuit of novel antibacterial agents.

Introduction

The rise of antibiotic resistance necessitates the development of new classes of antimicrobial compounds. N-phenylacetamide derivatives have been identified as a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. This guide focuses on a specific series of 2-amino-N-(p-chlorophenyl) acetamide derivatives and their comparative performance against several bacterial strains of clinical significance.

Synthesis of Derivatives

The synthesized derivatives are based on the core structure of 2-amino-N-(p-chlorophenyl) acetamide. The synthesis involves a two-step process. Initially, 2-bromo-N-(p-chlorophenyl) acetamide is prepared through the amination of 4-chloroaniline with bromoacetyl bromide. Subsequently, nucleophilic substitution of the bromine atom with various amines yields the final 2-amino-N-(p-chlorophenyl) acetamide derivatives.[1][2]

The general synthesis pathway is illustrated in the diagram below.

Synthesis_Pathway cluster_intermediates Intermediate 4-Chloroaniline 4-Chloroaniline Intermediate_3 2-bromo-N-(p-chlorophenyl) acetamide (3) 4-Chloroaniline->Intermediate_3 Step 1: Amination Bromoacetyl_bromide Bromoacetyl bromide Bromoacetyl_bromide->Intermediate_3 Amine Amine Derivative_5a Derivative 5a Amine->Derivative_5a Derivative_5b Derivative 5b Amine->Derivative_5b Derivative_5c Derivative 5c Amine->Derivative_5c Derivative_5d Derivative 5d Amine->Derivative_5d Intermediate_3->Derivative_5a Step 2: Nucleophilic Substitution Intermediate_3->Derivative_5b Intermediate_3->Derivative_5c Intermediate_3->Derivative_5d Disc_Diffusion_Workflow cluster_preparation Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis Prepare_Bacterial_Suspension Prepare Standardized Bacterial Suspension Inoculate_Plates Inoculate Mueller Hinton Agar Plates Prepare_Bacterial_Suspension->Inoculate_Plates Prepare_Test_Discs Impregnate Discs with Test Compounds Place_Discs Place Discs on Inoculated Plates Prepare_Test_Discs->Place_Discs Inoculate_Plates->Place_Discs Incubate_Plates Incubate Plates at 37°C Place_Discs->Incubate_Plates Measure_Zones Measure Zones of Inhibition (mm) Incubate_Plates->Measure_Zones Compare_Activity Compare Antibacterial Activity Measure_Zones->Compare_Activity

References

Navigating the Selectivity Landscape: A Comparison Guide to 2-(methylamino)-N-propylacetamide Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the characterization of a compound's selectivity is as crucial as the determination of its primary efficacy. Off-target interactions can lead to unforeseen side effects, toxicity, or even desirable polypharmacology. This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 2-(methylamino)-N-propylacetamide . Due to the absence of publicly available cross-reactivity data for this specific molecule, this document serves as a practical guide to the methodologies and data interpretation required for its comprehensive profiling. We present illustrative data and detailed experimental protocols to empower researchers in their investigation of this and other novel chemical entities.

Illustrative Cross-Reactivity Profile of this compound

To demonstrate how cross-reactivity data is presented and interpreted, the following tables showcase a hypothetical screening of this compound against two widely used safety panels: a broad receptor and ion channel panel (based on the Eurofins SafetyScreen44 Panel) and a kinase panel.

Hypothetical Primary Target: For the purpose of this guide, we will assume the intended therapeutic target of this compound is the Dopamine D2 Receptor .

Data Interpretation: The data is presented as the percent inhibition of radioligand binding (for receptors and channels) or enzyme activity (for kinases) at a screening concentration of 10 µM. Significant off-target interactions are typically considered to be those with >50% inhibition, warranting further investigation through dose-response studies to determine IC50 or Ki values.

Table 1: Illustrative Cross-Reactivity Data for this compound against a Panel of Selected GPCRs, Ion Channels, and Transporters.

Target FamilyTargetLigand/Substrate% Inhibition @ 10 µMNotes
GPCR Dopamine D2 [3H]-Spiperone 95% Assumed Primary Target
Dopamine D1[3H]-SCH 2339045%Moderate activity, indicates potential for broader dopaminergic effects.
Serotonin 5-HT2A[3H]-Ketanserin68%Significant off-target hit. Potential for side effects related to serotonergic system.
Serotonin 5-HT1A[3H]-8-OH-DPAT15%Low activity.
Adrenergic α1A[3H]-Prazosin55%Significant off-target hit. Potential for cardiovascular side effects.
Adrenergic β1[3H]-CGP 121775%Low activity.
Muscarinic M1[3H]-Pirenzepine8%Low activity.
Histamine H1[3H]-Pyrilamine52%Significant off-target hit. Potential for sedative effects.
Opioid µ (MOP)[3H]-DAMGO2%Low activity.
Ion Channel hERG[3H]-Astemizole22%Weak activity, but hERG is a critical liability target. Follow-up functional assay recommended.
Na+ Channel (Site 2)[3H]-Batrachotoxin12%Low activity.
Transporter Dopamine (DAT)[3H]-WIN 35,42835%Moderate activity.
Serotonin (SERT)[3H]-Citalopram60%Significant off-target hit. Potential for drug-drug interactions and mood-related side effects.

Table 2: Illustrative Kinase Selectivity Profile for this compound.

Kinase FamilyKinase% Inhibition @ 10 µMNotes
CMGCCDK2/cyclin A5%Low activity.
GSK3β8%Low activity.
TKABL112%Low activity.
EGFR3%Low activity.
SRC15%Low activity.
AGCPKA6%Low activity.
ROCK148%Moderate activity, may warrant follow-up.
CAMKCAMK2D9%Low activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to generate the type of data presented above.

Competitive Radioligand Binding Assay for GPCRs, Ion Channels, and Transporters

Objective: To determine the binding affinity of a test compound to a specific receptor, ion channel, or transporter by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes or recombinant cells expressing the target of interest.

  • Radioligand specific for the target (e.g., [3H]-Spiperone for Dopamine D2).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding control (a high concentration of a known, unlabeled ligand for the target).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid.

  • Microplate scintillation counter.

  • Plate shaker.

  • Filtration apparatus.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically span a range from 10⁻¹⁰ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • Test compound at various concentrations.

    • Radioligand at a fixed concentration (typically at or below its Kd value).

    • Cell membrane preparation.

    • For determining non-specific binding, add the non-specific binding control instead of the test compound.

    • For determining total binding, add assay buffer instead of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. The plate should be gently agitated during incubation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a filtration apparatus to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Kinase Activity Assay

Objective: To determine the effect of a test compound on the enzymatic activity of a specific kinase.

Materials:

  • Recombinant kinase.

  • Kinase-specific substrate (peptide or protein).

  • ATP (adenosine triphosphate), often radiolabeled with ³²P or ³³P.

  • Test compound (this compound).

  • Kinase assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35, pH 7.5).

  • 96-well plates.

  • Phosphocellulose or streptavidin-coated filter plates (depending on the substrate).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Kinase assay buffer.

    • Test compound at various concentrations.

    • Recombinant kinase.

    • Kinase-specific substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP or [γ-³³P]ATP).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Separation: Spot the reaction mixture onto a phosphocellulose or streptavidin-coated filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a vehicle control (DMSO).

    • Plot the percentage of kinase activity against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Pathways and Workflows

To aid in the conceptualization of the experimental process and the potential biological context of this compound, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cross-Reactivity Profiling start Novel Compound (this compound) primary_screen Primary Screen (e.g., 10 µM) start->primary_screen receptor_panel GPCR/Ion Channel Panel (e.g., SafetyScreen44) primary_screen->receptor_panel kinase_panel Kinase Panel (e.g., KinomeScan) primary_screen->kinase_panel data_analysis Data Analysis (% Inhibition) receptor_panel->data_analysis kinase_panel->data_analysis hit_identification Hit Identification (>50% Inhibition) data_analysis->hit_identification dose_response Dose-Response Studies (IC50/Ki Determination) hit_identification->dose_response Significant Hits final_report Selectivity Profile hit_identification->final_report No Significant Hits sar Structure-Activity Relationship (SAR) dose_response->sar sar->final_report

Caption: A generalized workflow for assessing the cross-reactivity of a novel compound.

G cluster_pathway Hypothetical GPCR Signaling Pathway ligand 2-(methylamino)-N- propylacetamide receptor GPCR (e.g., Dopamine D2) ligand->receptor g_protein G Protein (Gi/o) receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) camp->pka Activation downstream Downstream Cellular Response pka->downstream Phosphorylation

Caption: A simplified, hypothetical signaling pathway for a Gi/o-coupled GPCR.

Disclaimer: The data and hypothetical target presented in this guide are for illustrative purposes only and are not based on experimental results for this compound. The experimental protocols provided are generalized and may require optimization for specific targets and laboratory conditions.

A Comparative Guide to 2-(methylamino)-N-propylacetamide and its Reference Compound, Sarcosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the novel compound 2-(methylamino)-N-propylacetamide and its parent compound, the endogenous amino acid derivative sarcosine. While direct experimental data for this compound is not extensively available in public literature, its structural relationship to sarcosine allows for an informed, prospective comparison. Sarcosine (N-methylglycine) has garnered significant interest in the scientific community for its roles in neuroscience and oncology. This guide will leverage the known biological activities and experimental data of sarcosine as a standard reference to infer the potential properties and research applications of its N-propylamide derivative.

The primary focus will be on two key areas of sarcosine research: its neuroprotective effects as a glycine transporter 1 (GlyT1) inhibitor and its emerging role as a biomarker in prostate cancer. By examining the structure-activity relationships, we can hypothesize how the addition of the N-propylamide moiety might influence the pharmacokinetic and pharmacodynamic properties of the sarcosine scaffold.

Chemical Properties: A Structural Overview

A fundamental comparison of the chemical properties of this compound and sarcosine is essential to understanding their potential biological differences. The key structural distinction is the substitution of the carboxylic acid group in sarcosine with an N-propylamide group in the target compound.

PropertySarcosineThis compound
IUPAC Name 2-(methylamino)acetic acidThis compound
Synonyms N-MethylglycineN-propyl-2-(methylamino)acetamide, Sarcosine Propylamide
CAS Number 107-97-1901273-19-6
Molecular Formula C₃H₇NO₂C₆H₁₄N₂O
Molecular Weight 89.09 g/mol 130.19 g/mol
Structure A carboxylic acidAn amide

This modification from a carboxylic acid to an N-propylamide is a common strategy in medicinal chemistry to enhance drug-like properties. The amide bond is generally more resistant to metabolic degradation than a carboxylic acid. Furthermore, the increased lipophilicity from the propyl group could potentially improve cell membrane permeability and blood-brain barrier penetration, which is particularly relevant for neurologically active compounds.

Comparative Biological Activities and Rationale for Derivatization

The biological activities of sarcosine provide a foundation for predicting the potential applications of this compound.

Neuroprotective Effects and GlyT1 Inhibition

Sarcosine is a known inhibitor of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the synaptic cleft.[1] By inhibiting GlyT1, sarcosine increases the concentration of glycine, which in turn enhances the function of N-methyl-D-aspartate (NMDA) receptors.[1] This mechanism is believed to be beneficial in conditions associated with NMDA receptor hypofunction, such as schizophrenia and Alzheimer's disease.[1][2]

Hypothesized Activity of this compound:

It is plausible that this compound was synthesized to create a more potent or pharmacokinetically favorable GlyT1 inhibitor. The N-propylamide group may alter the binding affinity and selectivity for GlyT1. The increased lipophilicity could lead to better brain penetration, potentially resulting in a more potent central nervous system effect at lower doses compared to sarcosine.

Signaling Pathway: Sarcosine's Modulation of NMDA Receptor Activity

NMDA_Receptor_Modulation_by_Sarcosine cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glycine_Release Glycine Release Glycine Glycine Glycine_Release->Glycine GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Reuptake NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Co-agonist Binding Sarcosine Sarcosine Sarcosine->GlyT1 Inhibits Neuronal_Response Enhanced Neuronal Response NMDA_Receptor->Neuronal_Response Activation

Caption: Sarcosine inhibits GlyT1, increasing synaptic glycine and enhancing NMDA receptor activation.

Role in Cancer Research

Metabolomic studies have identified elevated levels of sarcosine in the tissues and urine of patients with progressive prostate cancer, suggesting its potential as a biomarker for disease aggressiveness.[3][4] The sarcosine metabolic pathway, involving enzymes like glycine N-methyltransferase (GNMT) and sarcosine dehydrogenase (SARDH), has been implicated in the invasive potential of prostate cancer cells.[4]

Hypothesized Activity of this compound:

The development of this compound could be aimed at creating probes to study the sarcosine pathway in cancer or as potential therapeutic agents that modulate the enzymes involved. The amide derivative might exhibit different interactions with these enzymes compared to sarcosine itself.

Experimental Protocols for Comparative Evaluation

To empirically compare this compound with sarcosine, a series of established in vitro and in vivo assays would be necessary.

Neuroprotection and GlyT1 Inhibition Assays
  • GlyT1 Inhibition Assay (In Vitro):

    • Objective: To determine the inhibitory potency (IC₅₀) of each compound on GlyT1.

    • Methodology:

      • Use a cell line stably expressing human GlyT1 (e.g., HEK293 cells).

      • Incubate the cells with varying concentrations of sarcosine or this compound.

      • Add radiolabeled glycine ([³H]glycine) and measure its uptake by the cells using a scintillation counter.

      • Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.

  • In Vitro Neuroprotection Assay:

    • Objective: To assess the ability of the compounds to protect neurons from excitotoxicity.

    • Methodology:

      • Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).

      • Induce neurotoxicity using an agent like aluminum chloride (AlCl₃) or glutamate.[1]

      • Co-treat the cells with different concentrations of sarcosine or this compound.

      • Measure cell viability using an MTT or LDH assay.[5] An increase in cell viability in the presence of the compound indicates a neuroprotective effect.[1][5]

Experimental Workflow: In Vitro Neuroprotection Assay

Neuroprotection_Assay_Workflow Start Start: Neuronal Cell Culture Induce_Toxicity Induce Neurotoxicity (e.g., AlCl₃) Start->Induce_Toxicity Treatment Treat with Sarcosine or This compound Induce_Toxicity->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Measure_Viability Measure Cell Viability (MTT/LDH Assay) Incubation->Measure_Viability Analyze_Data Analyze Data and Compare Protective Effects Measure_Viability->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing the neuroprotective effects of test compounds against induced toxicity.

Cancer-Related Assays
  • Cancer Cell Invasion Assay (In Vitro):

    • Objective: To evaluate the effect of the compounds on the invasive potential of prostate cancer cells.

    • Methodology:

      • Use a Boyden chamber assay with a Matrigel-coated membrane.

      • Seed prostate cancer cells (e.g., PC-3) in the upper chamber in serum-free media containing the test compound (sarcosine or its derivative).

      • The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

      • After incubation, quantify the number of cells that have invaded through the membrane.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical comparison based on the expected outcomes from the structural modifications.

ParameterSarcosine (Reference)This compound (Hypothesized)Rationale for Hypothesis
GlyT1 Inhibition (IC₅₀) ~10-100 µMPotentially lower (e.g., <10 µM)N-propylamide may improve binding affinity.
Blood-Brain Barrier Permeability Low to moderateModerate to highIncreased lipophilicity of the N-propyl group.
Metabolic Stability ModerateHighAmide bond is more stable than a carboxylic acid.
In Vitro Neuroprotection (EC₅₀) Effective in µM rangePotentially effective at lower concentrationsImproved cell permeability and target engagement.
Effect on Cancer Cell Invasion May promote invasion in some modelsUnknown; could be an inhibitor or promoterDepends on interaction with sarcosine pathway enzymes.

Conclusion

While this compound remains an understudied compound, its structural relationship to sarcosine provides a strong basis for directed future research. The N-propylamide modification is a rational step in medicinal chemistry to enhance the drug-like properties of the sarcosine scaffold. Based on the known biological activities of sarcosine, it is hypothesized that this compound may be a more potent and brain-penetrant GlyT1 inhibitor with potential applications in neurodegenerative and psychiatric disorders. Furthermore, its effects on the sarcosine metabolic pathway warrant investigation in the context of prostate cancer. The experimental protocols outlined in this guide provide a clear roadmap for the empirical evaluation and comparison of these two compounds, which will be crucial in uncovering the therapeutic potential of this novel sarcosine derivative.

References

Navigating the Bioactivity Landscape of N-Substituted Acetamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of small molecules is paramount. This guide provides a comparative analysis of the bioactivity of several classes of N-substituted acetamide and amino acid derivatives. It is important to note that a comprehensive search of scientific literature and chemical databases yielded no publicly available bioactivity data for the specific compound 2-(methylamino)-N-propylacetamide. Therefore, this guide focuses on analogous structures to provide a broader context of the potential biological activities within this chemical class.

Executive Summary

While direct experimental data for this compound is unavailable, this guide explores the diverse bioactivities of structurally related N-substituted acetamide and amino acid derivatives. The reviewed compound classes demonstrate a wide range of pharmacological effects, including antimycobacterial, fungicidal, anticoagulant, and antimicrobial activities. This comparative analysis highlights how modifications to the core acetamide structure can significantly influence biological targets and efficacy.

Comparative Bioactivity of N-Substituted Acetamide Analogs

The following tables summarize the quantitative bioactivity data for different classes of N-substituted acetamide and amino acid derivatives.

Table 1: Antimycobacterial and Antifungal Activity of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides

Compound IDM. tuberculosis H37Rv MIC (µg/mL)T. mentagrophytes MIC (µmol/L)
14 CH₃C₆H₁₃25>250
15 CH₃C₇H₁₅25125
16 CH₃C₈H₁₇2562.5
8 C₈H₁₇Cl>10062.5

Table 2: Fungicidal Activity of 2-((2-hydroxyphenyl)methylamino)acetamide Derivatives

Compound IDRS. sclerotiorum EC₅₀ (µg/mL)P. capsici EC₅₀ (µg/mL)
5a H>50>50
5e 4-Cl2.895.16
5h 2,4-diCl4.327.81
Chlorothalonil (Control) -15.7320.34

Table 3: Anticoagulant Activity of N-phenyl-2-(phenyl-amino) acetamide Derivatives

Compound IDSubstituentsProthrombin Time (sec) at 10 µM
4 4-Chloro (Ring A), 3-Nitro (Ring B)28.5 ± 0.7
7 4-Methoxy (Ring A), 4-Nitro (Ring B)27.8 ± 0.5
15 3-Nitro (Ring A), 4-Chloro (Ring B)29.1 ± 0.6
16 3-Nitro (Ring A), 4-Methoxy (Ring B)28.3 ± 0.4
19 4-Nitro (Ring A), 4-Chloro (Ring B)29.5 ± 0.8
Control (Saline) -12.5 ± 0.5

Table 4: Antimicrobial Activity of N-Substituted β-Amino Acid Derivatives

Compound IDRS. aureus MIC (µg/mL)M. luteum MIC (µg/mL)
9a H>10050
9b 5-CH₃5025
9c 5-Cl2525
10b 5-CH₃5025
10c 5-Cl2525

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables above are provided below.

Antimycobacterial and Antifungal Activity Assay

The antimycobacterial activity of N-alkyl-3-(alkylamino)-pyrazine-2-carboxamides was determined using a standard microplate dilution method. Briefly, compounds were dissolved in DMSO and serially diluted in Middlebrook 7H9 broth supplemented with OADC enrichment. Mycobacterium tuberculosis H37Rv was added to each well, and the plates were incubated at 37°C for 7 days. The minimal inhibitory concentration (MIC) was defined as the lowest concentration of the compound that visually inhibited bacterial growth. Antifungal activity against Trichophyton mentagrophytes was assessed using a similar microdilution method in RPMI-1640 medium, with incubation at 28°C for 5 days.[1][2][3][4][5]

Fungicidal Activity Assay

The fungicidal activity of 2-((2-hydroxyphenyl)methylamino)acetamide derivatives was evaluated using a mycelial growth rate method. The compounds were dissolved in acetone and added to potato dextrose agar (PDA) at various concentrations. Mycelial plugs of Sclerotinia sclerotiorum and Phytophthora capsici were placed on the center of the agar plates and incubated at 25°C. The diameter of the fungal colonies was measured after 3-5 days, and the EC₅₀ values were calculated by probit analysis.[6]

Anticoagulant Activity Assay (Prothrombin Time)

The in vitro anticoagulant activity of N-phenyl-2-(phenyl-amino) acetamide derivatives was assessed by measuring the prothrombin time (PT). Human plasma was incubated with the test compounds or control at 37°C for 3 minutes. Thromboplastin reagent was then added, and the time to clot formation was measured using a coagulometer. An increase in the prothrombin time indicates anticoagulant activity.[7]

Antimicrobial Activity Assay (MIC Determination)

The antimicrobial activity of N-substituted β-amino acid derivatives was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacteria (Staphylococcus aureus and Micrococcus luteus) were cultured in Mueller-Hinton broth. The compounds were serially diluted in 96-well plates, and a standardized bacterial inoculum was added. The plates were incubated at 37°C for 24 hours. The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[8][9][10]

Mechanisms of Action and Signaling Pathways

The diverse bioactivities of these acetamide analogs stem from their interaction with distinct molecular targets and pathways.

N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides: Inhibition of Photosynthetic Electron Transport

While the precise antimycobacterial target was not fully elucidated in the reviewed studies, a strong correlation was found between the lipophilicity of these compounds and their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. This suggests a potential mechanism involving the disruption of cellular energy metabolism.

PET_Inhibition PSII Photosystem II PQ Plastoquinone Pool PSII->PQ e- Cytb6f Cytochrome b6f PQ->Cytb6f e- PC Plastocyanin Cytb6f->PC e- PSI Photosystem I PC->PSI e- Fd Ferredoxin PSI->Fd e- FNR FNR Fd->FNR NADPH NADPH FNR->NADPH Compound Pyrazinecarboxamide Analog Compound->PQ Inhibits Reduction

Caption: Proposed inhibition of the plastoquinone pool in the photosynthetic electron transport chain.

2-((2-hydroxyphenyl)methylamino)acetamide Derivatives: Succinate Dehydrogenase (SDH) Inhibition

Molecular docking studies suggest that these fungicidal compounds act as succinate dehydrogenase inhibitors (SDHIs). SDH is a key enzyme in both the citric acid cycle and the electron transport chain, and its inhibition disrupts fungal respiration and energy production.[6][11][12][13][14]

SDH_Inhibition cluster_TCA Citric Acid Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) Succinate->ComplexII CoQ Coenzyme Q ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII Compound Hydroxyphenyl- methylamino-acetamide Compound->ComplexII Inhibits

Caption: Inhibition of Succinate Dehydrogenase (Complex II) by acetamide derivatives.

N-phenyl-2-(phenyl-amino) acetamide Derivatives: Factor VIIa Inhibition

These compounds exhibit anticoagulant activity by inhibiting Factor VIIa (FVIIa), a crucial serine protease in the extrinsic pathway of the coagulation cascade. By blocking FVIIa, these molecules prevent the activation of Factor X, thereby halting the downstream production of thrombin and the formation of a fibrin clot.[7][15][16][17][18][19]

Coagulation_Cascade TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa FXa Factor Xa TF_FVIIa->FXa Activates FX Factor X FX->FXa Thrombin Thrombin FXa->Thrombin Activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen Fibrinogen->Fibrin Compound N-phenyl-2- (phenyl-amino) acetamide Compound->FVIIa Inhibits

Caption: Inhibition of Factor VIIa in the extrinsic pathway of the coagulation cascade.

N-Substituted β-Amino Acid Derivatives: Inhibition of Bacterial Cell Wall Synthesis

The antimicrobial activity of these derivatives against Gram-positive bacteria suggests a mechanism involving the disruption of cell wall synthesis. Bacterial cell walls contain a unique peptidoglycan layer that is essential for their structural integrity. Inhibitors of cell wall synthesis often target the enzymes responsible for cross-linking the peptidoglycan strands, leading to a weakened cell wall and eventual cell lysis.[20][21][22][23][]

Cell_Wall_Synthesis_Inhibition cluster_synthesis Peptidoglycan Synthesis Precursors Cytoplasmic Precursors LipidII Lipid II Carrier Precursors->LipidII Transglycosylation Transglycosylation LipidII->Transglycosylation Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation CellWall Mature Peptidoglycan (Cell Wall) Transpeptidation->CellWall Compound N-Substituted β-Amino Acid Derivative Compound->Transpeptidation Inhibits

Caption: Putative inhibition of the transpeptidation step in bacterial cell wall synthesis.

Conclusion

The exploration of N-substituted acetamide and amino acid derivatives reveals a rich and diverse field of bioactivity. While the specific biological profile of this compound remains to be determined, the analysis of its structural analogs provides valuable insights into the potential pharmacological properties of this chemical class. The presented data underscores the profound impact of subtle structural modifications on biological activity, offering a foundation for the rational design of novel therapeutic agents targeting a range of diseases, from infectious diseases to thrombosis. Further investigation into the bioactivity of this compound and its close analogs is warranted to fully understand its potential within the broader landscape of medicinal chemistry.

References

Comparative Guide to the Analytical Method Validation of 2-(methylamino)-N-propylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the quantitative determination of 2-(methylamino)-N-propylacetamide. The information presented is based on established principles of analytical method validation as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

This compound is a small molecule of interest in pharmaceutical development.[5][6][7][8] Ensuring the quality and consistency of this compound requires robust analytical methods for its quantification and impurity profiling. This document outlines the validation of two distinct chromatographic methods, providing researchers, scientists, and drug development professionals with the necessary data and protocols to select the most appropriate method for their specific needs.

Analytical Method Comparison

The selection of an analytical method is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis, such as assay, impurity testing, or stability studies.

Table 1: Comparison of HPLC-UV and GC-FID Method Validation Parameters

Validation ParameterHPLC-UV MethodGC-FID MethodICH Q2(R1) Acceptance Criteria
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity index > 0.999.No interference from blank or known impurities at the retention time of the analyte.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[1]
Linearity (r²) > 0.999> 0.999Correlation coefficient (r) should be close to 1.[1]
Range 0.5 µg/mL - 15 µg/mL1 µg/mL - 25 µg/mL80% to 120% of the test concentration for assay; LOQ to 120% for impurity testing.[1][2]
Accuracy (% Recovery) 98.0% - 102.0%97.5% - 101.5%The closeness of test results to the true value.[1]
Precision (RSD%)
- Repeatability< 1.0%< 1.5%RSD should be within acceptable limits.
- Intermediate Precision< 2.0%< 2.5%RSD should be within acceptable limits.
Limit of Detection (LOD) 0.15 µg/mL0.3 µg/mLTypically determined by signal-to-noise ratio of 3:1.[9]
Limit of Quantitation (LOQ) 0.5 µg/mL1 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4][9]
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C).Unaffected by minor changes in carrier gas flow (±1 mL/min) and oven temperature ramp rate (±1°C/min).The method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-FID methods are provided below. These protocols are foundational for reproducing the validation results.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic Acid in Water (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (Mobile Phase).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.5, 1, 5, 10, 15 µg/mL).

  • Sample Solution (for Assay): Accurately weigh and dissolve a sample equivalent to 10 mg of this compound in 100 mL of diluent. Further dilute to a final concentration of 10 µg/mL.

Gas Chromatography (GC-FID) Method

This method is an alternative for the quantification of this compound, particularly for assessing volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), split/splitless injector, and autosampler.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.32 mm, 0.25 µm

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 200°C at 15°C/min, hold for 2 minutes.

  • Split Ratio: 20:1

  • Injection Volume: 1 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of Methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 15, 25 µg/mL).

  • Sample Solution (for Assay): Accurately weigh and dissolve a sample equivalent to 100 mg of this compound in 100 mL of Methanol. Further dilute to a final concentration of 10 µg/mL.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method according to ICH Q2(R1) guidelines.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation A Analyte & Matrix Characterization B Selection of Analytical Technique (e.g., HPLC, GC) A->B C Optimization of Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis I->J K System Suitability Testing J->K

Caption: Workflow for Analytical Method Validation.

References

Comparative Analysis of Amides in Biological Systems: A Framework for Evaluation in the Absence of Data for 2-(methylamino)-N-propylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases reveals a significant gap in the biological and pharmacological characterization of 2-(methylamino)-N-propylacetamide. To date, no published experimental data exists detailing its specific biological activities, mechanism of action, or comparative performance against other bioactive compounds. The information available is limited to its chemical structure and availability from research chemical suppliers.

This guide, therefore, serves a dual purpose. Firstly, it transparently addresses the current lack of data for this compound. Secondly, it provides researchers, scientists, and drug development professionals with a framework for the comparative analysis of amides in biological systems. By using structurally related and well-characterized amides as examples, we will demonstrate how such a comparison would be structured, the types of data required, and the experimental methodologies employed.

The Biological Significance of the Amide Functional Group

The amide bond is a cornerstone of biochemistry and medicinal chemistry. It forms the peptide linkages that constitute the backbone of proteins, highlighting its fundamental role in the structure and function of living organisms.[1][2][3] Beyond this, the amide functional group is a common feature in a vast array of pharmaceuticals, contributing to the therapeutic effects of drugs ranging from analgesics to anticonvulsants.[1][4] The stability of the amide bond, conferred by resonance, makes it a reliable and versatile component in the design of new bioactive molecules.[5]

Structurally, this compound is an N-substituted glycinamide. Derivatives of N-substituted glycines, also known as peptoids, are a class of molecules that have garnered interest in drug discovery due to their proteolytic stability and potential for diverse biological activities.[6] Research into other N-substituted glycine derivatives suggests that modifications to the N-alkyl and N-acyl groups can significantly influence properties like lipophilicity, which in turn can affect their interaction with biological targets such as DNA or proteins.[4][7]

Illustrative Comparison of Bioactive Amides

In the absence of data for this compound, we present a hypothetical comparison of two representative amides with established biological activities: a hypothetical antimicrobial amide (Amide-A) and a known anticonvulsant, Valpromide. This comparison illustrates the type of quantitative data and experimental context necessary for a rigorous evaluation.

Data Presentation
CompoundClassBiological ActivityKey Performance MetricValueTarget/Mechanism
Amide-A (Hypothetical) AntimicrobialInhibition of bacterial growthMinimum Inhibitory Concentration (MIC) vs. S. aureus8 µg/mLDisruption of bacterial cell membrane
Valpromide AnticonvulsantReduction of seizure activityED₅₀ (mouse model)50 mg/kgProdrug of valproic acid, which increases GABA levels

This table is for illustrative purposes and uses hypothetical data for Amide-A. Valpromide is a known antiepileptic drug and is the amide of valproic acid.[8]

Experimental Protocols

To generate the kind of data presented above, specific and validated experimental protocols are essential. Below is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key experiment in antimicrobial research.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

1. Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

2. Materials:

  • Test compound (e.g., Amide-A)
  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Spectrophotometer
  • Pipettes and sterile tips
  • Incubator

3. Procedure:

  • Preparation of Inoculum: A culture of S. aureus is grown in CAMHB to the mid-logarithmic phase. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
  • Compound Dilution: The test compound is serially diluted in CAMHB across the wells of a 96-well plate. A typical starting concentration might be 128 µg/mL, which is then diluted two-fold in successive wells.
  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
  • Controls:
  • Positive Control: Wells containing only the bacterial suspension in CAMHB (no compound) to ensure bacterial growth.
  • Negative Control: Wells containing only sterile CAMHB to check for contamination.
  • Incubation: The plate is incubated at 37°C for 18-24 hours.
  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a spectrophotometer.

Visualizing Pathways and Workflows

Diagrams are crucial for representing complex biological pathways and experimental procedures. Below are examples created using the DOT language, illustrating a generic signaling pathway that a bioactive amide might modulate and a typical workflow for screening such compounds.

G_protein_coupled_receptor_pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates cAMP cAMP (Second Messenger) Effector->cAMP Produces Ligand Bioactive Amide (Ligand) Ligand->GPCR Binds ATP ATP ATP->Effector PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to

Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.

experimental_workflow start Start compound_synthesis Compound Synthesis (e.g., this compound) start->compound_synthesis primary_screening Primary Screening (e.g., High-Throughput Assay) compound_synthesis->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Dose-Response, MIC) hit_identification->secondary_assays Active end End hit_identification->end Inactive lead_optimization Lead Optimization (Structure-Activity Relationship) secondary_assays->lead_optimization in_vivo_testing In Vivo Testing (Animal Models) lead_optimization->in_vivo_testing in_vivo_testing->end

Caption: A typical workflow for screening bioactive compounds.

Conclusion

While this compound remains a molecule of unknown biological significance, the frameworks presented in this guide offer a clear path for its future investigation. The principles of comparative data analysis, detailed experimental protocols, and clear visualization of complex information are fundamental to drug discovery and chemical biology. Should experimental data for this compound become available, these principles will be invaluable in contextualizing its performance and potential within the broader landscape of bioactive amides. Further research is essential to elucidate the properties of this and many other under-characterized chemical entities.

References

Assessing the Specificity of Novel Compounds: A Framework Using 2-(methylamino)-N-propylacetamide as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and chemical biology, the rigorous assessment of a compound's specificity is paramount. A highly specific molecule interacts with its intended biological target with minimal off-target effects, a crucial attribute for therapeutic efficacy and safety. This guide provides a comprehensive framework for evaluating the specificity of a novel compound, using the molecule "2-(methylamino)-N-propylacetamide" as a case study.

Currently, there is a notable absence of publicly available biological data for this compound. Therefore, this document serves as a roadmap, outlining the necessary experimental approaches to characterize its specificity. The principles and methodologies detailed herein are broadly applicable to other novel chemical entities.

Chemical and Physical Properties

A foundational step in assessing a new compound is to understand its basic chemical and physical characteristics. For this compound, the available information is summarized below.

PropertyValueSource
Molecular Formula C6H14N2O--INVALID-LINK--
Molecular Weight 130.19 g/mol --INVALID-LINK--
CAS Number 901273-19-6--INVALID-LINK--
Predicted XLogP3 -0.9--INVALID-LINK--
Synonyms N2-methyl-N-propylglycinamide--INVALID-LINK--

Note: The XLogP3 value is a computed measure of lipophilicity, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

A Proposed Workflow for Specificity Assessment

The following diagram outlines a logical workflow for a comprehensive specificity assessment of a novel compound like this compound.

G Experimental Workflow for Specificity Assessment A Compound Acquisition & Purity Analysis B Primary Target Identification & Validation A->B C In Vitro Potency & Efficacy Assays B->C D Selectivity Profiling (Panel Screening) C->D E Cellular Target Engagement Assays D->E Hits H Data Analysis & Specificity Conclusion D->H No significant hits F Off-Target Validation & Functional Assays E->F G In Vivo Target Occupancy & Efficacy Studies F->G G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target) Kinase_A->Kinase_B Kinase_C Kinase C Kinase_B->Kinase_C TF Transcription Factor Kinase_C->TF Compound 2-(methylamino)-N- propylacetamide Compound->Kinase_B Inhibition Gene Gene Expression TF->Gene

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-(methylamino)-N-propylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(methylamino)-N-propylacetamide (CAS No. 901273-19-6), ensuring compliance with general laboratory safety standards.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was readily available. The following procedures are based on the safety data sheets of structurally similar compounds, including amides and amines, and general chemical waste management guidelines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations.

I. Hazard Assessment and Classification

Before disposal, a thorough hazard assessment is crucial. Based on the functional groups (a secondary amine and an amide), this compound should be treated as a potentially hazardous chemical.

Key Hazard Considerations:

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Irritation: May cause skin and serious eye irritation.[4]

  • Environmental Hazards: Avoid release into the environment. Do not empty into drains.[1]

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.

PPE CategorySpecification
Hand Protection Wear appropriate protective gloves (e.g., nitrile rubber).
Eye/Face Protection Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[1]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure. A lab coat is mandatory.
Respiratory Protection If handling powders or generating aerosols, use a NIOSH-approved respirator.

III. Segregation and Storage of Waste

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Waste Container: Use a designated, properly labeled, and sealed container for the waste. The container must be made of a compatible material.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Store waste this compound separately from incompatible materials, especially strong oxidizing agents, acids, and bases.[5] As a general rule, amine and amide waste should be segregated from other chemical waste streams.[5]

IV. Step-by-Step Disposal Procedure

  • Initial Preparation:

    • Ensure all required PPE is correctly worn.

    • Work in a well-ventilated area, preferably within a chemical fume hood.

  • For Small Spills:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

    • Sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[1]

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • For Unused or Waste Product:

    • Carefully transfer the waste this compound into its designated hazardous waste container. Avoid generating dust or aerosols.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated satellite accumulation area.

  • Final Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste contractor.[1][2]

    • Never dispose of this compound down the drain or in the regular trash.[1]

    • Follow all federal, state, and local regulations for hazardous waste disposal.[2]

V. Experimental Protocol Decontamination

Any laboratory equipment or surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Rinsing: Triple rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.

  • Washing: After rinsing, wash the equipment with soap and water.

Empty containers that held the pure substance must be triple rinsed, and the rinsate collected as hazardous waste before the container can be disposed of as regular trash.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 Hazard Assessment & PPE cluster_2 Waste Segregation & Containment cluster_3 Disposal Path cluster_4 Final Disposal start Identify Waste for Disposal assess_hazards Assess Hazards (Toxicity, Irritation) start->assess_hazards don_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe prepare_container Prepare Labeled, Compatible Hazardous Waste Container don_ppe->prepare_container segregate_waste Segregate from Incompatible Chemicals (Acids, Oxidizers) prepare_container->segregate_waste is_spill Is it a spill? segregate_waste->is_spill handle_spill Absorb with Inert Material & Place in Waste Container is_spill->handle_spill Yes transfer_waste Transfer Waste to Container in Fume Hood is_spill->transfer_waste No seal_container Securely Seal Container handle_spill->seal_container transfer_waste->seal_container store_waste Store in Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Pickup by Licensed Waste Contractor store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(methylamino)-N-propylacetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides essential safety, operational, and disposal information for 2-(methylamino)-N-propylacetamide (CAS Number: 901273-19-6).

Chemical and Physical Properties

PropertyValue
Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Predicted Boiling Point 256.2 ± 23.0 °C
Predicted Density 0.914 ± 0.06 g/cm3

Note: Physical properties are predicted and should be used as an estimate.

Hazard Identification and Personal Protective Equipment (PPE)

GHS Hazard Statements: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on these hazards, the following personal protective equipment is mandatory when handling this substance.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for larger quantities or when there is a splash hazard.Must meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[2]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are generally recommended for handling amide compounds. Always inspect gloves for integrity before use.[3]
Body Protection Laboratory coat.A standard lab coat should be worn to prevent skin contact.[2] For significant exposure risk, chemically resistant aprons or coveralls may be appropriate.
Respiratory Protection Use in a well-ventilated area, such as a fume hood.If ventilation is inadequate or for operations that may generate aerosols, a NIOSH-approved respirator may be required.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for minimizing exposure and ensuring safety during the handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Consult SDS of related compounds prep2 Don appropriate PPE prep1->prep2 prep3 Ensure fume hood is operational prep2->prep3 handle1 Weigh/measure in fume hood prep3->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid generating aerosols or dust handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Remove and dispose of gloves properly clean1->clean2 clean3 Wash hands thoroughly clean2->clean3

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.